Neomycin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-VZXHOKRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63121-20-0 (mono-hydrochloride) | |
| Record name | Neomycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892006 | |
| Record name | Neomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66-86-4 | |
| Record name | Neomycin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOMYCIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of Neomycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin C is a member of the neomycin family of aminoglycoside antibiotics, a class of potent, broad-spectrum antibacterial agents. It is a stereoisomer of the more abundant and biologically active Neomycin B. A thorough understanding of the precise three-dimensional structure and stereochemical configuration of this compound is paramount for elucidating its mechanism of action, understanding its potential for ototoxicity and nephrotoxicity, and for the rational design of novel aminoglycoside derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, including its constituent units, glycosidic linkages, and the absolute configuration of its numerous chiral centers. It also presents available quantitative data, outlines experimental protocols for structural elucidation, and visualizes key biological pathways involving this complex natural product.
Introduction
Neomycin, first isolated from Streptomyces fradiae in 1949, is a mixture of structurally related aminoglycoside antibiotics, primarily Neomycin A, B, and C.[1] While Neomycin B (also known as framycetin) is the most prevalent and active component, this compound constitutes a significant portion of the mixture.[1] The neomycins exert their antibacterial effect by binding to the 30S ribosomal subunit of susceptible bacteria, leading to the inhibition of protein synthesis and ultimately cell death.[2][3]
This compound's clinical utility is hampered by its significant side effects, including nephrotoxicity and ototoxicity. A detailed understanding of its structure is the foundation for structure-activity relationship (SAR) studies aimed at developing safer and more effective aminoglycoside antibiotics. This guide synthesizes the current knowledge on the molecular architecture of this compound for researchers in medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Composition
This compound is a pseudo-tetrasaccharide with the molecular formula C₂₃H₄₆N₆O₁₃ and a molecular weight of 614.64 g/mol .[4][] Its structure is composed of four distinct carbohydrate-based rings linked by glycosidic bonds.[6] These constituent units are:
-
Ring I & Ring IV: Two molecules of Neosamine C (2,6-diamino-2,6-dideoxy-D-glucose).
-
Ring II: A central 2-deoxystreptamine (2-DOS) ring.
-
Ring III: A D-ribose ring.
The arrangement of these units is characteristic of the neomycin family, with the D-ribose ring linking the neosamine C and 2-deoxystreptamine moieties. Specifically, this compound is a glycoside ester of neamine and neobiosamine C.[4] Neamine itself is composed of a neosamine C ring linked to the 2-deoxystreptamine ring.
Glycosidic Linkages
The four rings of this compound are connected by specific glycosidic linkages, which are covalent bonds formed between the anomeric carbon of one monosaccharide and a hydroxyl group of another. The precise connectivity and stereochemistry of these linkages are crucial for the overall shape and biological activity of the molecule.
The glycosidic linkages in this compound are as follows:
-
The D-ribose ring (Ring III) is linked to the 2-deoxystreptamine ring (Ring II).
-
One neosamine C molecule (Ring IV) is attached to the D-ribose ring (Ring III).
-
The second neosamine C molecule (Ring I) is linked to the 2-deoxystreptamine ring (Ring II).
Stereochemistry and Absolute Configuration
This compound possesses a multitude of chiral centers, making its stereochemistry complex and critical to its function. The absolute configuration of each stereocenter is defined by the Cahn-Ingold-Prelog (CIP) priority rules, resulting in a specific three-dimensional arrangement.
The IUPAC name for this compound precisely describes its absolute stereochemistry: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol .[4]
This compound is a stereoisomer of Neomycin B.[1] The key structural difference between Neomycin B and this compound lies in the stereochemistry of the aminomethyl group at the C-5''' position of the terminal neosamine ring. This subtle difference in stereochemistry has a significant impact on their biological activity.
Quantitative Structural Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₆N₆O₁₃ | [4][] |
| Molecular Weight | 614.64 g/mol | [4][] |
| CAS Number | 66-86-4 | [] |
| Melting Point | >113 °C (decomposes) | [] |
| Boiling Point | 927.1 ± 65.0 °C at 760 mmHg | [] |
| Density | 1.616 ± 0.10 g/cm³ | [] |
Note: Quantitative data on bond lengths, angles, and torsions are not available for this compound directly. The data for neomycin analogs can be found in specialized crystallographic databases.
Experimental Protocols for Structural Elucidation
The complex structure of this compound has been elucidated primarily through a combination of chemical degradation studies and advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. For this compound, a suite of NMR experiments is typically employed.[7]
5.1.1. Sample Preparation (Generalized Protocol for Aminoglycosides)
-
Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), as aminoglycosides are highly polar.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Transfer the solution to a standard 5 mm NMR tube.
5.1.2. NMR Experiments
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to fully assign the structure of this compound.
-
1D ¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
1D ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish the spin systems within each sugar ring.[7]
-
2D TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide unit, from one proton to all others within the same ring.[7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the glycosidic linkages between the sugar rings.[8][9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the relative stereochemistry and conformation of the molecule.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Neomycin in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ring II (2-DOS) | ||
| H-1' | ~5.4 | ~100 |
| Ring III (Ribose) | ||
| H-1'' | ~5.8 | ~109 |
| Ring I & IV (Neosamine C) | ||
| H-1''' / H-1'''' | ~5.2 | ~98 |
Note: The chemical shifts are approximate and can vary depending on the specific experimental conditions such as pH and temperature. Detailed assignments can be found in the cited literature.[7][8][9]
X-ray Crystallography
-
Crystallization: Growing a high-quality single crystal of this compound or a suitable salt form. This is often the most challenging step for complex and flexible molecules like aminoglycosides.
-
Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern on a detector.
-
Structure Solution and Refinement: Using the diffraction data to calculate the electron density map of the molecule and build an atomic model. The model is then refined to best fit the experimental data.
Signaling Pathways and Biological Workflows
Biosynthesis of this compound
This compound is synthesized by the soil bacterium Streptomyces fradiae through a complex biosynthetic pathway. A key part of this pathway involves the conversion of ribostamycin to this compound. Subsequently, this compound can be enzymatically converted to Neomycin B.[10]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action of this compound, like other aminoglycosides, is the inhibition of protein synthesis in bacteria. This is achieved by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit.[2][3] This binding event has several downstream consequences that are detrimental to the bacterial cell.
Neomycin-Induced Ototoxicity Signaling
One of the major dose-limiting side effects of neomycin is ototoxicity, or damage to the inner ear. The proposed mechanism involves the entry of neomycin into hair cells through mechanotransduction channels, leading to an increase in reactive oxygen species (ROS) and ultimately apoptosis.
Conclusion
This compound is a structurally complex aminoglycoside antibiotic whose detailed molecular architecture dictates its biological activity and toxicological profile. This guide has provided a comprehensive overview of its structure, stereochemistry, and the experimental techniques used for its elucidation. The provided diagrams of its biosynthesis and mechanism of action offer a visual framework for understanding its biological context. While a complete set of quantitative structural data from X-ray crystallography of this compound remains to be published, the information presented here serves as a valuable resource for researchers in the field. Further studies, particularly those focused on obtaining a high-resolution crystal structure and exploring the conformational landscape of this compound, will be instrumental in the development of next-generation aminoglycosides with improved therapeutic properties.
References
- 1. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C23H46N6O13 | CID 456194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthesis Pathway of Neomycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, a member of the aminoglycoside family of antibiotics, is a complex secondary metabolite produced by the soil bacterium Streptomyces fradiae. It is a mixture of related compounds, primarily neomycin B and its stereoisomer, neomycin C. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway leading to the formation of this compound. We will delve into the genetic framework, enzymatic machinery, and key chemical transformations that govern the assembly of this potent antibacterial agent. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.
Introduction
Neomycin exerts its antibacterial activity by binding to the 30S ribosomal subunit of susceptible bacteria, leading to the inhibition of protein synthesis.[1][2][3] The neomycin complex consists of neamine (neomycin A), neomycin B, and this compound. Neomycin B is the most abundant and biologically active component, with this compound being a stereoisomer that differs in the configuration at the C-5''' position of the neosamine C moiety.[4] Understanding the biosynthesis of this compound is crucial for endeavors aimed at pathway engineering to improve yields and generate novel aminoglycoside analogs with enhanced therapeutic properties.
The biosynthesis of this compound originates from the central metabolite D-glucose-6-phosphate and involves a series of enzymatic reactions, including transamination, glycosylation, oxidation, and epimerization, orchestrated by the neo gene cluster in S. fradiae.[1]
The neo Biosynthetic Gene Cluster
The genetic blueprint for neomycin biosynthesis is encoded within the neo gene cluster in Streptomyces fradiae. This cluster contains all the necessary genes for the synthesis of the 2-deoxystreptamine (2-DOS) core, the attachment of sugar moieties, and the various modification reactions. The organization of the neo gene cluster reveals a coordinated system for the production of this complex antibiotic.
Table 1: Genes of the neo Cluster and Their Functions in Neomycin Biosynthesis
| Gene | Encoded Protein | Function in Neomycin Biosynthesis |
| neo6 | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Catalyzes the first transamination step in 2-DOS biosynthesis.[5] |
| neo7 | 2-deoxy-scyllo-inosose synthase (DOIS) | Catalyzes the cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose.[5] |
| neo5 | Putative dehydrogenase | Involved in the 2-DOS biosynthesis pathway. |
| neo18 | 6'-oxoglucosaminyl:L-glutamate aminotransferase | Involved in the formation of the neosamine rings.[6] |
| neo11 | Glucosaminyl-6'-oxidase | Works in conjunction with Neo18 to convert paromamine to neamine.[6] |
| neo8 | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to 2-DOS.[4] |
| neo15 | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to ribostamycin.[4] |
| neo16 | Deacetylase | Removes the acetyl group from N-acetylglucosamine moieties.[4] |
| neoL | Phosphoribosyl-diphosphate:neamine phosphoribosyltransferase | Involved in the ribosylation of neamine. |
| neoB | Aminotransferase | Catalyzes two aminotransferase steps in the pathway.[7][8] |
| neoN | Radical SAM-dependent epimerase | Catalyzes the final epimerization of this compound to neomycin B.[9][10] |
| neoG, neoH | Regulatory proteins | Positively regulate neomycin biosynthesis.[9] |
| neoR | Putative regulatory protein | Positively regulates neomycin biosynthesis.[6] |
| aphA | Aminoglycoside phosphotransferase | Confers resistance to neomycin.[9] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the 2-deoxystreptamine (2-DOS) core.
-
Glycosylation and modification to form the pseudotrisaccharide intermediate, ribostamycin.
-
Further glycosylation and modifications to yield this compound.
Caption: Overview of the this compound biosynthetic pathway.
Stage 1: Formation of the 2-Deoxystreptamine (2-DOS) Core
The biosynthesis of this compound commences with the conversion of the primary metabolite D-glucose-6-phosphate into the central aminocyclitol core, 2-deoxystreptamine (2-DOS) . This multistep process is initiated by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) , encoded by the neo7 gene.[5] DOIS catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose .
The subsequent step involves a transamination reaction catalyzed by an L-glutamine:2-deoxy-scyllo-inosose aminotransferase , the product of the neo6 gene, to yield 2-deoxy-scyllo-inosamine .[5] A subsequent oxidation and another transamination, catalyzed by a dehydrogenase (likely neo5) and an aminotransferase, respectively, complete the formation of the symmetrical 2-DOS core.
Stage 2: Assembly of Ribostamycin
With the 2-DOS core synthesized, the pathway proceeds with a series of glycosylation and modification steps to form the pseudotrisaccharide ribostamycin .
The first glycosylation is catalyzed by the glycosyltransferase Neo8 , which attaches an N-acetyl-D-glucosamine moiety to the 4-hydroxyl group of 2-DOS.[4] The resulting intermediate is then deacetylated by the deacetylase Neo16 .[4] This is followed by a series of reactions including an oxidation at the 6'-position by Neo11 (a glucosaminyl-6'-oxidase) and a subsequent transamination at the same position by Neo18 (an aminotransferase) to convert the glucosamine moiety into a neosamine, yielding paromamine .[6] Further enzymatic steps convert paromamine to neamine .
The final step in ribostamycin formation is the attachment of a D-ribose unit to the 5-hydroxyl group of the 2-DOS ring of neamine. This ribosylation is catalyzed by a phosphoribosyltransferase, NeoL .
Stage 3: Conversion of Ribostamycin to this compound
The final stage of this compound biosynthesis involves the addition of a second neosamine ring to ribostamycin.
This begins with the glycosyltransferase Neo15 attaching another N-acetyl-D-glucosamine to the 3'-hydroxyl of the ribose moiety of ribostamycin.[4] The deacetylase Neo16 then removes the acetyl group.[4] A series of oxidation and transamination reactions, similar to those in the formation of the first neosamine ring and involving enzymes like NeoB , convert this second glucosamine into a neosamine C moiety.[7][8] The resulting molecule is This compound .
It is important to note that this compound is a stereoisomer of the more abundant neomycin B. The final step in the overall neomycin biosynthetic pathway is the epimerization of this compound to neomycin B, a reaction catalyzed by the radical SAM-dependent epimerase NeoN .[9][10]
Quantitative Data
While extensive kinetic data for all enzymes in the this compound pathway is not exhaustively available, several studies have provided valuable quantitative insights into the production of neomycin.
Table 2: Neomycin Production Yields under Optimized Conditions
| Strain/Condition | Neomycin Titer (mg/L or U/mL) | Fold Increase | Reference |
| S. fradiae CGMCC 4.7387 (Wild-type) | ~500 mg/L | - | [6] |
| S. fradiae with afsA-g overexpression | ~723 mg/L | ~1.45 | [6] |
| S. fradiae with neoR overexpression | ~565 mg/L | ~1.13 | [6] |
| S. fradiae SF-2 (mutant) | 11,505 U/mL | - | [11] |
| S. fradiae SF-neoE (neoE overexpression) | 15,810.8 U/mL | 1.37 | [11] |
| SF-neoE with 60 mM (NH4)2SO4 | 17,399 U/mL | 1.51 | [11] |
| S. fradiae Sf6-2 (mutant) | 7780 U/mL | - | [12] |
| Sf6-2 with optimized medium | 10849 U/mL | 1.39 | [12] |
These data highlight the potential for significantly increasing neomycin production through both classical strain improvement and targeted genetic engineering of regulatory and biosynthetic genes, as well as optimization of fermentation media.
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of the this compound biosynthesis pathway.
Fermentation of Streptomyces fradiae for Neomycin Production
A typical fermentation protocol involves the cultivation of S. fradiae in a suitable liquid or solid-state medium to induce the production of neomycin.
Seed Culture Preparation:
-
Inoculate a loopful of S. fradiae spores or mycelia from a slant into a seed culture medium.
-
Incubate at 30°C with shaking (e.g., 220 rpm) for 2-3 days.
Production Fermentation:
-
Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubate at 30°C with shaking for 7-10 days.[12]
-
Monitor neomycin production periodically by taking samples for analysis.
Example Production Medium Composition (g/L): Soluble starch (70), peanut meal (28), yeast extract (6), (NH₄)₂SO₄ (6), glucose (20), corn steep liquor (2.5), peptone (9), soybean meal (5), NaCl (4.5), and soybean oil (3), with the pH adjusted to 6.8–7.3.[12]
Caption: A generalized workflow for neomycin production.
Heterologous Expression and Purification of Biosynthetic Enzymes
To characterize the function of individual enzymes, the corresponding genes from the neo cluster are often cloned and expressed in a heterologous host, typically Escherichia coli.
Protocol Outline:
-
Gene Amplification: Amplify the target neo gene from S. fradiae genomic DNA using PCR with appropriate primers.
-
Cloning: Clone the PCR product into an expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed E. coli to a suitable cell density and induce protein expression with an inducer (e.g., IPTG).
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the target protein from the cell-free extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Caption: Workflow for heterologous expression and purification.
In Vitro Enzyme Assays
Purified enzymes are used in in vitro assays to determine their specific activity and kinetic parameters. The exact conditions will vary depending on the enzyme.
General Glycosyltransferase Assay Protocol:
-
Prepare a reaction mixture containing a suitable buffer, the purified glycosyltransferase, the acceptor substrate (e.g., 2-DOS or ribostamycin), and the sugar donor (e.g., UDP-N-acetylglucosamine).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a solvent or heating).
-
Analyze the reaction mixture for product formation using methods like HPLC or mass spectrometry.
Analysis of Neomycin and Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of neomycin and its biosynthetic intermediates. Due to the lack of a strong chromophore in aminoglycosides, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or after post-column derivatization.
Example HPLC-ELSD Conditions:
-
Mobile Phase: A gradient of methanol and trichloroacetic acid (e.g., 40 mM, pH 1.7-1.8)[13][14][15]
-
Detector: ELSD with an evaporation temperature of 50°C and nitrogen pressure of 320 kPa[13][14][15]
Gene Deletion in Streptomyces fradiae using CRISPR/Cas9
CRISPR/Cas9-mediated genome editing has become a powerful tool for functional genomics in Streptomyces.
Generalized Protocol for Gene Deletion:
-
Design and construct a CRISPR/Cas9 plasmid: This plasmid should contain the Cas9 nuclease, a guide RNA (gRNA) targeting the gene of interest, and homology arms flanking the target gene for homologous recombination-mediated repair.
-
Transformation: Introduce the CRISPR/Cas9 plasmid into S. fradiae via conjugation from an E. coli donor strain.
-
Selection of Exconjugants: Select for S. fradiae colonies that have received the plasmid.
-
Screening for Deletions: Screen the exconjugants by PCR to identify those in which the target gene has been deleted.[16][17][18][19][20]
Caption: A simplified workflow for CRISPR/Cas9-mediated gene deletion.
Conclusion
The biosynthesis of this compound is a complex and fascinating process that highlights the remarkable metabolic capabilities of Streptomyces fradiae. A thorough understanding of the neo gene cluster and the functions of the encoded enzymes provides a solid foundation for rational strain improvement and the generation of novel aminoglycoside antibiotics through combinatorial biosynthesis and synthetic biology approaches. The methodologies outlined in this guide serve as a starting point for researchers aiming to further unravel the intricacies of this important biosynthetic pathway and to harness its potential for the development of new and improved antibacterial agents.
References
- 1. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The three‐dimensional structure of NeoB: An aminotransferase involved in the biosynthesis of neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The three-dimensional structure of NeoB: An aminotransferase involved in the biosynthesis of neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Point mutation of V252 in this compound epimerase enlarges substrate-binding pocket and improves neomycin B accumulation in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and validation method for simultaneous quantification of neomycin and polymyxin B by HPLC-ELSD and comparison with microbiological method | IMSEAR [pesquisa.bvsalud.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development and validation method for simultaneous quantification of neomycin and polymyxin B by HPLC-ELSD and comparison with microbiological method | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 16. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Neomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of Neomycin C, an aminoglycoside antibiotic with broad-spectrum activity against a variety of bacterial pathogens.[1] The document details its molecular interactions, the consequences of these interactions on bacterial protein synthesis, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, a member of the aminoglycoside family of antibiotics, exerts its bactericidal effects primarily by targeting and inhibiting bacterial protein synthesis.[2] This process is multifaceted and involves several key steps that ultimately lead to cell death. The primary target of this compound is the bacterial ribosome, specifically the 30S ribosomal subunit.[1][3]
1.1. Binding to the 30S Ribosomal Subunit
This compound binds with high affinity to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA) of the 30S subunit.[4][5] This binding site is a highly conserved region, which accounts for the broad-spectrum activity of neomycin.[6] The neamine core, a common structural feature of aminoglycosides, is crucial for this specific binding.[4] The interaction is stabilized by hydrogen bonds and electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate backbone of the rRNA.[7]
1.2. Consequences of Ribosomal Binding
The binding of this compound to the A-site induces a significant conformational change in the ribosome, leading to several detrimental effects on protein synthesis:
-
Induction of mRNA Codon Misreading: The conformational change caused by this compound binding stabilizes a state that is normally only achieved when a correct (cognate) tRNA-mRNA pairing occurs.[4] This leads to the erroneous acceptance of near-cognate or non-cognate aminoacyl-tRNAs during translation.[1][8] The result is the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of aberrant and non-functional proteins.[1]
-
Inhibition of Translocation: this compound can also physically block the movement of the ribosome along the mRNA strand, a process known as translocation.[1][4] This steric hindrance prevents the peptidyl-tRNA from moving from the A-site to the P-site (peptidyl-tRNA site), effectively halting protein elongation.[1]
-
Disruption of Ribosomal Assembly: Some evidence suggests that neomycin can also interfere with the proper assembly of the 30S ribosomal subunit, further reducing the number of functional ribosomes available for protein synthesis.[9]
The culmination of these effects—the production of faulty proteins and the cessation of protein synthesis—disrupts critical cellular processes, ultimately leading to bacterial cell death.[1]
Secondary Mechanism of Action: Cell Membrane Damage
A secondary, yet significant, aspect of this compound's bactericidal activity is its effect on the bacterial cell membrane. The accumulation of mistranslated, aberrant proteins within the cell membrane is thought to disrupt its integrity.[10] This disruption can lead to increased permeability, leakage of essential cellular components, and a further influx of the antibiotic, creating a positive feedback loop that accelerates cell death.[8]
Quantitative Data on this compound Activity
The following table summarizes key quantitative data related to the activity of this compound and related aminoglycosides.
| Parameter | Value | Organism/System | Reference |
| IC50 (In Vitro Translation Inhibition) | 50 ± 9 nM | E. coli cell-free system | [11] |
| IC50 (30S Particle Formation) | 2.5 µg/mL | Staphylococcus aureus | [9] |
| IC50 (Viable Cell Number) | 2 µg/mL | Staphylococcus aureus | [9] |
| Minimum Inhibitory Concentration (MIC) | 1.9 mg/liter | E. coli DH5α | [11] |
| Binding Affinity (Kd) to A-site RNA | 2 ± 2 nM (high affinity site) | In vitro (ITC) | [12] |
| Binding Affinity (Kd) to A-site RNA | 0.6 ± 0.2 µM (low affinity site) | In vitro (ITC) | [12] |
Experimental Protocols
4.1. In Vitro Translation Inhibition Assay
This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system.
-
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is programmed with an mRNA template, typically encoding a reporter enzyme like luciferase. The activity of the synthesized enzyme is proportional to the amount of protein made.
-
Methodology:
-
Prepare a reaction mixture containing a commercial in vitro translation kit (e.g., from rabbit reticulocyte lysate or E. coli S30 extract).[13][14]
-
Add the mRNA template for a reporter protein (e.g., firefly luciferase).[13]
-
Add varying concentrations of this compound (or other test compounds) to the reaction mixtures.
-
Incubate the reactions at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).[14]
-
Add the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.[13]
-
Calculate the percentage of translation inhibition for each concentration of this compound relative to a no-drug control.
-
Determine the IC50 value by plotting the inhibition data against the logarithm of the drug concentration and fitting to a sigmoidal dose-response curve.[11]
-
4.2. Ribosome Binding Assay (Fluorescence-Based Competition Assay)
This assay measures the binding affinity of a compound to its target, in this case, the ribosomal A-site.
-
Principle: A fluorescently labeled aminoglycoside probe (e.g., fluorescein-neomycin) is allowed to bind to an RNA oligonucleotide that mimics the ribosomal A-site. The binding of the probe results in a change in its fluorescence properties (e.g., quenching). Unlabeled this compound is then added, which competes with the fluorescent probe for binding to the A-site, causing a reversal of the fluorescence change.
-
Methodology:
-
Synthesize or purchase a 27-base RNA oligonucleotide that models the E. coli ribosomal A-site and a fluorescein-labeled neomycin probe (F-neo).[15]
-
In a multi-well plate, add a fixed concentration of the A-site RNA and the F-neo probe to a suitable buffer.
-
Measure the initial fluorescence. The binding of F-neo to the RNA should cause fluorescence quenching.[15]
-
Add serial dilutions of unlabeled this compound to the wells.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence in each well. The displacement of F-neo by this compound will result in an increase in fluorescence.
-
The binding affinity (Kd or IC50) can be calculated by analyzing the concentration-dependent displacement of the fluorescent probe.
-
4.3. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
-
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antibiotic in a liquid growth medium. After incubation, the presence or absence of growth is determined visually or by measuring optical density.
-
Methodology:
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Luria-Bertani).[11]
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.[11]
-
Visualizations
5.1. Mechanism of Action of this compound
References
- 1. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 2. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining the Molecular Forces That Determine the Impact of Neomycin on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native Top-Down Mass Spectrometry Uncovers Two Distinct Binding Motifs of a Functional Neomycin-Sensing Riboswitch Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical Properties of Neomycin C
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neomycin is a broad-spectrum aminoglycoside antibiotic complex produced by the bacterium Streptomyces fradiae.[1][2] The complex primarily consists of two active stereoisomers, Neomycin B (also known as Framycetin) and Neomycin C, with Neomycin B being the more potent component.[3][4][5] this compound constitutes approximately 5-15% of the commercial mixture.[1] This guide provides a comprehensive technical overview of the biochemical properties of this compound, including its mechanism of action, antimicrobial spectrum, pharmacokinetics, resistance mechanisms, and associated toxicities. Detailed experimental protocols and data are presented to support researchers and professionals in drug development and microbiological studies.
Physicochemical Characteristics
This compound is a tetracyclic aminoglycoside with the chemical formula C₂₃H₄₆N₆O₁₃ and a molar mass of 614.65 g/mol .[1][6] As part of the neomycin complex, it is a thermostable and water-soluble compound, characteristics that are crucial for its formulation and administration.[1]
Mechanism of Action
Primary Mechanism: Inhibition of Bacterial Protein Synthesis
The principal bactericidal activity of this compound, like other aminoglycosides, stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit.[7][8] Specifically, it targets the aminoacyl-tRNA site (A-site) within the 16S rRNA.[9][10] This binding event disrupts the fidelity of protein synthesis by causing misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.[11] This disruption of essential protein production ultimately results in bacterial cell death.[2][11]
Caption: Mechanism of this compound-induced bacterial protein synthesis inhibition.
Inhibition of Phospholipase C and Anti-Angiogenic Effects
Beyond its ribosomal activity, this compound exhibits a high binding affinity for the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[1] This interaction is significant as neomycin is a known inhibitor of phospholipase C (PLC).[12] By sequestering PIP2, a substrate for PLC, neomycin can disrupt downstream signaling pathways. One notable consequence is the inhibition of angiogenin-induced angiogenesis.[12] Neomycin prevents the nuclear translocation of angiogenin in human endothelial cells, a critical step for its angiogenic activity.[12] This effect suggests a potential, though largely unexplored, role for neomycin and its analogs in anti-angiogenic research.
Caption: this compound's inhibitory effect on the angiogenin signaling pathway.
Antimicrobial Spectrum and Potency
This compound contributes to the broad-spectrum activity of the neomycin complex, which is particularly effective against Gram-negative aerobic bacteria and partially effective against some Gram-positive bacteria.[1][13] It has minimal to no activity against anaerobic bacteria, fungi, or viruses.[13] Studies have shown its efficacy against clinically significant pathogens, although this compound is known to be less potent than its stereoisomer, Neomycin B.[6][14]
Table 1: Minimum Inhibitory Concentration (MIC) Data for Neomycin
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |
| Escherichia coli | General | <8* | N/A | N/A | [15] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | Clinical Isolates (n=134) | 8 | 256 | 65.7% | [16] |
Note: Data presented is for the Neomycin complex. N/A: Not Available. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[17]
Pharmacokinetics (ADME)
The clinical application of neomycin is heavily influenced by its pharmacokinetic profile, which is characterized by poor oral absorption and significant potential for toxicity upon systemic exposure.
-
Absorption: When administered orally, only about 3% of a neomycin dose is absorbed from the gastrointestinal tract.[7][18] However, absorption can be significantly increased in the presence of damaged or inflamed intestinal mucosa.[7] It is rapidly and almost completely absorbed from other body surfaces (excluding the urinary bladder) if applied topically during medical procedures.[7]
-
Distribution: The small fraction of absorbed neomycin is rapidly distributed into tissues.[18] With repeated dosing, it progressively accumulates in the renal cortex and the inner ear, which is the basis for its nephro- and ototoxicity.[8][18]
-
Metabolism: Neomycin undergoes negligible metabolism in the body.[8][19][20]
-
Excretion: Approximately 97% of an oral dose is excreted unchanged in the feces.[8][18] The absorbed fraction is eliminated via the kidneys.[8] The release of tissue-bound neomycin is slow, occurring over several weeks after administration has ceased.[18]
Table 2: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Comments | References |
| Oral Bioavailability | ~3% | Can increase with GI inflammation. | [7][18] |
| Elimination Half-life | 2 - 3 hours | For the systemically absorbed fraction. | [19] |
| Protein Binding | 0 - 30% | Low binding affinity to plasma proteins. | [18][20] |
| Primary Excretion Route | Feces (~97%, oral admin) | The absorbed fraction is excreted renally. | [8][18] |
Mechanisms of Bacterial Resistance
The emergence of resistance to aminoglycosides, including neomycin, is a significant clinical concern. Bacteria have evolved several mechanisms to evade the bactericidal effects of this compound.
-
Enzymatic Inactivation: This is the most common resistance mechanism. Bacteria acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[2][21] These modifications include N-acetylation, O-phosphorylation, or adenylylation.[2][22]
-
Target Site Alteration: Mutations in the 16S rRNA gene can alter the A-site, reducing the binding affinity of neomycin.[2] Additionally, methylation of the ribosomal binding site can also confer resistance.[2]
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of neomycin by either reducing its uptake or actively pumping it out.[22] This can be achieved through mutations that alter or decrease the expression of outer membrane porins or by the acquisition of active efflux pump systems.[2][21]
Caption: Primary mechanisms of bacterial resistance to this compound.
Toxicity Profile: Ototoxicity and Nephrotoxicity
The systemic use of neomycin is severely limited by its potential for significant toxicity.[1]
-
Ototoxicity: Neomycin can cause irreversible damage to the cochleovestibular system.[23] It accumulates in the inner ear fluids, leading to the destruction of outer hair cells in the organ of Corti, which begins with high-frequency hearing loss and can progress to complete deafness.[23] It can also damage vestibular hair cells, leading to balance problems.[24]
-
Nephrotoxicity: Accumulation of neomycin in the proximal tubular cells of the kidneys can lead to acute kidney injury.[18][25]
The underlying mechanisms for these toxicities are complex but are thought to involve the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death pathways in the sensitive cells of the inner ear and kidneys.[24][26]
Key Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against a bacterial strain can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16]
-
Preparation: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Analysis: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Ribosomal A-Site Binding Assay
A high-throughput fluorescence competition assay can be used to determine the binding affinity of this compound to the ribosomal A-site.[9]
-
Components: The assay uses a 27-base RNA oligonucleotide that models the E. coli ribosomal A-site and a fluorescently labeled reporter molecule, such as fluorescein-neomycin (F-neo).
-
Principle: The binding of F-neo to the A-site RNA results in a quenching of its fluorescence.
-
Procedure: The A-site RNA and F-neo are incubated together. Varying concentrations of a competitor, this compound, are added.
-
Measurement: The fluorescence is measured. The displacement of F-neo by the unlabeled this compound results in an increase in fluorescence.
-
Analysis: The relative binding affinity of this compound can be calculated by analyzing the concentration-dependent displacement of the F-neo probe.[9]
Caption: Workflow for a competitive ribosomal A-site binding assay.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method can be employed for the quantification and stability assessment of neomycin.[27]
-
Column: Kromasil C18(w) or equivalent.
-
Mobile Phase: 0.1% aqueous phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Quantification: A calibration curve is established using standard solutions of known concentrations (e.g., 10-60 µg/mL), and the concentration in unknown samples is determined by comparing peak areas.[27][28]
References
- 1. Neomycin - Wikipedia [en.wikipedia.org]
- 2. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]
- 4. ptfarm.pl [ptfarm.pl]
- 5. agscientific.com [agscientific.com]
- 6. This compound | C23H46N6O13 | CID 456194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Neomycin inhibits angiogenin-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 16. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexx.dk [idexx.dk]
- 18. pdr.net [pdr.net]
- 19. google.com [google.com]
- 20. Neomycin Sulfate: Overview, Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 21. Resistance mechanisms - Cag - Annals of Translational Medicine [atm.amegroups.org]
- 22. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ototoxicity: Overview, Aminoglycosides, Other Antibiotics [emedicine.medscape.com]
- 24. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neomycin ototoxicity and nephrotoxicity. A case report following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms Involved in Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Green RP-HPLC Stability-Indicating Assay Method for Neomycin Sulfate in the Veterinary Formulation [ejchem.journals.ekb.eg]
- 28. researchgate.net [researchgate.net]
A Deep Dive into the Comparative Activities of Neomycin C and Neomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, a broad-spectrum aminoglycoside antibiotic derived from Streptomyces fradiae, is a complex of several components, primarily Neomycin A, B, and C.[1][2] Among these, Neomycin B (also known as framycetin) and its stereoisomer, Neomycin C, are the most significant active constituents.[1][2][3] While structurally similar, subtle differences in their stereochemistry lead to notable variations in their biological activity. This technical guide provides an in-depth comparison of the antibacterial activities of this compound and Neomycin B, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Neomycin B is widely considered the most potent component of the neomycin complex.[1][2][3] Both Neomycin B and C exert their bactericidal effects by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to cell death.[1][4] This guide will delve into the nuances of their comparative efficacy against various bacterial strains and the methodologies used to quantify these differences.
Data Presentation: Comparative Antibacterial Potency
The antibacterial activity of this compound is generally lower than that of Neomycin B. The precise ratio of their potencies can vary depending on the bacterial species and the assay method employed. The following tables summarize the available quantitative data on their comparative activities.
| Method | Organism | Relative Potency (this compound vs. Neomycin B) | Reference |
| Agar Diffusion | Staphylococcus aureus | ~33% | [5] |
| Agar Diffusion | Not Specified | 62% | |
| Turbidimetric Method | Not Specified | 56% |
Table 1: Relative Potency of this compound compared to Neomycin B.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Carbapenem-Resistant Enterobacteriaceae | Neomycin (unspecified mixture) | 8 | 256 | [6] |
| Escherichia coli | Neomycin (unspecified mixture) | <8 | - | [7] |
| Pseudomonas aeruginosa | Neomycin (unspecified mixture) | >64 (resistance common) | >64 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Neomycin (unspecified mixture) | >128 (for some resistant strains) | >128 |
Experimental Protocols
Accurate determination of the antibacterial activity of Neomycin B and C relies on standardized and well-controlled experimental protocols. The following are detailed methodologies for two common assays used in antibiotic susceptibility testing, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10][11][12]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotics: Stock solutions of purified Neomycin B and this compound of known concentration.
- Inoculum: A standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard, further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
- Microtiter Plates: Sterile 96-well plates.
2. Procedure:
- Serial Dilutions: Prepare two-fold serial dilutions of Neomycin B and this compound in CAMHB directly in the 96-well plates. The typical concentration range to test for neomycin is 0.25 to 1024 µg/mL.
- Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
- Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye or a plate reader.
3. Quality Control:
- Perform the assay with a reference bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) for which the expected MIC range of the antibiotics is known.
Agar Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
1. Preparation of Materials:
- Media: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
- Antibiotic Disks: Paper disks (6 mm diameter) impregnated with known concentrations of Neomycin B and this compound.
- Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard.
2. Procedure:
- Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
- Disk Application: Aseptically apply the Neomycin B and this compound disks to the surface of the inoculated agar. Ensure the disks are in firm contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.
- Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
- Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
3. Interpretation:
- The diameter of the inhibition zone is inversely proportional to the MIC. Larger zones indicate greater susceptibility. The relative potency can be assessed by comparing the zone diameters produced by Neomycin B and this compound at the same concentration.
Mandatory Visualizations
Mechanism of Action of Neomycin B and C
The following diagram illustrates the shared mechanism of action of Neomycin B and C at the bacterial 30S ribosomal subunit.
Caption: Mechanism of action of Neomycin B and C.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Broth microdilution MIC assay workflow.
Experimental Workflow: Agar Diffusion Assay
The following diagram illustrates the workflow for the agar diffusion (Kirby-Bauer) susceptibility test.
Caption: Agar diffusion assay workflow.
Conclusion
The available evidence consistently demonstrates that Neomycin B is a more potent antibacterial agent than its stereoisomer, this compound. This difference in activity, while variable depending on the specific microorganism and testing methodology, is a critical consideration for researchers and drug development professionals. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible assessment of the antibacterial potency of these and other aminoglycoside antibiotics. Further research to elucidate the precise molecular interactions that underpin the observed activity differences between Neomycin B and C could inform the rational design of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neomycin - Wikipedia [en.wikipedia.org]
- 3. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with neomycin or paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Responses to Neomycins B and C by Microbiological and Gas-Liquid Chromatographic Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 8. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacld.com [iacld.com]
- 11. researchgate.net [researchgate.net]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Technical Guide to Neomycin C from Streptomyces fradiae: Biosynthesis, Fermentation, and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Neomycin C production, focusing on its biological source, Streptomyces fradiae. The document details the biosynthetic pathways, optimized fermentation protocols, and robust purification strategies essential for obtaining high-purity this compound for research and development.
Introduction to Neomycin and Streptomyces fradiae
Neomycin is a broad-spectrum aminoglycoside antibiotic complex first isolated from the Gram-positive bacterium Streptomyces fradiae. The complex primarily consists of Neomycin B and its stereoisomer, this compound. While both exhibit antibacterial activity, the relative abundance of each can be influenced by the producing strain and fermentation conditions. This guide will focus on the production and isolation of this compound.
S. fradiae is a filamentous actinomycete known for its ability to produce a variety of secondary metabolites. Different strains have been identified that produce not only neomycin but also other antibiotics like tylosin and fosfomycin[1]. Understanding the genetic and metabolic pathways of this organism is crucial for optimizing the production of specific neomycin components.
This compound Biosynthesis
The biosynthesis of neomycin in Streptomyces fradiae is a complex process orchestrated by a cluster of genes, often referred to as the neo gene cluster[2]. This process begins with precursors from primary metabolism and involves a series of enzymatic reactions to assemble the final aminoglycoside structure.
A key step in the biosynthesis of the neomycin complex is the epimerization of this compound to Neomycin B, a reaction catalyzed by the enzyme this compound 5'''-epimerase, which is encoded by the neoN gene[2]. This conversion is a critical factor in determining the final ratio of Neomycin B to C in the fermentation broth. Genetic engineering efforts have focused on manipulating the expression of neoN and other related genes to influence this ratio[2][3].
Regulatory Network of Neomycin Biosynthesis
The production of neomycin is tightly regulated at the transcriptional level by a network of regulatory proteins. Key players in this network include AfsA-g, NeoR, and NecR.
-
AfsA-g: This protein is a γ-butyrolactone (GBL) synthase. GBLs are small, diffusible signaling molecules that act as quorum-sensing signals in Streptomyces. AfsA-g positively influences the transcription of neoR[3][4].
-
NeoR: This putative regulatory protein, which contains an ATPase domain, is believed to be activated by the GBL signals produced by AfsA-g. NeoR, in turn, positively regulates the expression of the neomycin biosynthetic genes[3][4].
-
NecR: This transcription factor has been shown to bind to the promoter region of neoS, a gene within the neo cluster, thereby enhancing its transcription and promoting neomycin synthesis[5][6].
Fermentation of Streptomyces fradiae for this compound Production
The production of this compound is highly dependent on the composition of the fermentation medium and the culture conditions. Optimization of these parameters is critical for achieving high yields.
Culture Maintenance and Seed Culture Preparation
Experimental Protocol:
-
Strain Maintenance: Maintain Streptomyces fradiae (e.g., NCIM 2418) on agar slants containing (g/L): glucose 4, yeast extract 5, and peptone 10. Subculture monthly and store at 4 ± 1°C[7].
-
Spore Suspension: Prepare a spore suspension by washing a 9-day old slant with sterile distilled water.
-
Seed Culture Medium: Inoculate 1 mL of the spore suspension (containing approximately 18 × 10^6 spores) into a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium. The medium should contain (g/L): soluble starch 20, tryptone soy broth 20, yeast extract 3, CaCO3 3, K2HPO4 1, and MgSO4·7H2O 0.025. Adjust the initial pH to 7.2 before sterilization[7].
-
Incubation: Incubate the seed culture for 4 days at 30°C on a rotary shaker at 160 rpm[7].
Production Fermentation
Experimental Protocol:
-
Production Medium: The composition of the production medium can be varied to optimize neomycin yield. A solid-state fermentation (SSF) approach using coconut oil cake as a substrate has been shown to be effective[7]. Alternatively, submerged fermentation can be used.
-
Solid-State Fermentation (SSF):
-
In a 500 mL Erlenmeyer flask, use 10 g of coconut oil cake as the solid substrate and add 0.2 g of yeast extract. Adjust the moisture content to 45% and the initial pH to 7.2[7].
-
Sterilize the flasks at 121°C for 20 minutes.
-
Inoculate each flask with 2.0 mL of the seed culture.
-
Incubate the cultures statically at 30°C for 8 days[7].
-
-
Submerged Fermentation:
-
A typical submerged fermentation medium contains (g/L): soluble starch 70, peanut meal 28, yeast extract 6, (NH4)2SO4 6, glucose 20, corn steep liquor 2.5, peptone 9, soybean meal 5, NaCl 4.5, and soybean oil 3. Adjust the pH to 6.8–7.3[6].
-
Inoculate the production medium with the seed culture and incubate at 35°C with agitation (e.g., 220 rpm) for 7 days[6].
-
Quantitative Data on Fermentation Optimization
The following tables summarize the impact of various nutritional factors on neomycin production.
Table 1: Optimization of Nitrogen Sources for Neomycin Production in SSF [7]
| Nitrogen Source | Concentration (%) | Predicted Neomycin Yield (g/kg dry substrate) | Actual Neomycin Yield (g/kg dry substrate) |
| Ammonium chloride | 2.00 | 20,000 | 19,642 |
| Sodium nitrate | 1.50 | ||
| L-histidine | 0.250 | ||
| Ammonium nitrate | 0.250 |
Table 2: Neomycin Potency in Wild-Type and Mutant S. fradiae Strains [6]
| Strain | Fermentation Condition | Neomycin Potency (U/mL) |
| Wild-type (S. fradiae GC 6010) | Initial | ~5425 |
| Mutant (Sf6-2) | Before optimization | 7780 ± 110 |
| Mutant (Sf6-2) | After optimization | 10849 ± 141 |
Extraction and Purification of this compound
The recovery and purification of this compound from the fermentation broth is a multi-step process designed to separate the antibiotic from other cellular components and media constituents.
Experimental Protocol:
-
Harvesting and Clarification:
-
For SSF, extract the fermented solid medium with a 10-fold volume of phosphate buffer by shaking (200 rpm) for 30 minutes at 30°C.
-
For both SSF and submerged fermentation, separate the biomass and suspended materials by centrifugation at 10,000 x g for 15 minutes. The clarified supernatant contains the crude neomycin[7].
-
-
Cation Exchange Chromatography:
-
Neomycin is a basic compound and can be effectively captured from the clarified broth using a cation exchange resin (e.g., Amberlite CG-50)[8].
-
Loading: Pass the clarified supernatant through a column packed with the cation exchange resin.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound neomycin using a linear gradient of ammonium hydroxide (e.g., 0.05 to 0.5 mol/L)[8].
-
-
Further Purification and Concentration:
-
The fractions containing neomycin can be further purified using techniques like adsorption chromatography on activated carbon.
-
Concentrate the purified neomycin solution under reduced pressure.
-
-
Precipitation and Drying:
-
Precipitate the neomycin from the concentrated solution by adding an organic solvent such as acetone.
-
Collect the precipitate by filtration and dry it under vacuum.
-
Table 3: Hypothetical Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Clarified Supernatant | 1000 | 5,000,000 | 5,000 | 100 | 1 |
| Cation Exchange | 100 | 4,500,000 | 45,000 | 90 | 9 |
| Adsorption Chromatography | 20 | 4,000,000 | 200,000 | 80 | 40 |
| Precipitation | 15 | 3,600,000 | 240,000 | 72 | 48 |
Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions.
Quality Control and Analysis
The purity and concentration of this compound are typically determined using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol (HPLC Analysis):
-
Column: A reverse-phase C18 column (e.g., Waters ODS-2 Spherisorb) is commonly used[7].
-
Mobile Phase: An isocratic mobile phase of water-acetone (50:50) containing 11.6 mM heptafluorobutyric acid can be employed[7].
-
Flow Rate: A flow rate of 1.0 mL/min is typical[7].
-
Detection: As neomycin lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD)[7] or by pre-column derivatization followed by fluorescence detection.
-
Quantification: A logarithmic calibration curve is generated using neomycin standards of known concentrations (e.g., 2 to 50 µg/mL)[7].
Experimental Workflow Diagram
Conclusion
This technical guide has provided a detailed overview of the core processes involved in the production of this compound from Streptomyces fradiae. By understanding the intricacies of the biosynthetic pathways, optimizing fermentation conditions, and implementing robust purification strategies, researchers and drug development professionals can effectively produce and isolate high-quality this compound for a variety of applications. The provided protocols and data serve as a valuable resource for establishing and improving this compound production workflows.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Neomycin biosynthesis is regulated positively by AfsA-g and NeoR in Streptomyces fradiae CGMCC 4.7387 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved Neomycin Sulfate Potency in Streptomyces fradiae Using Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Fermentation Medium Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US3108996A - Neomycin sulfate purification - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Neomycin C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic, is a widely utilized tool in cell culture applications.[1] Commercially available as a complex of Neomycin A, B, and C, with Neomycin C being a stereoisomer of the most active component, Neomycin B, it serves primarily as a selective agent for establishing stable mammalian cell lines.[2][3] This is achieved by selecting for cells that have been successfully transfected with a plasmid conferring resistance to neomycin, typically through the expression of the neomycin phosphotransferase II (NPTII) gene.[4][5] Beyond its role in genetic selection, this compound is also employed in studies investigating cytotoxicity, apoptosis, and the modulation of specific signaling pathways.[6][7][8]
This document provides detailed protocols for the effective use of this compound in cell culture, including methodologies for determining optimal concentrations, establishing stable cell lines, and assessing cellular responses.
Mechanism of Action
In prokaryotes, neomycin exerts its antibiotic effect by binding to the 30S ribosomal subunit, which disrupts protein synthesis and leads to bacterial cell death.[2][9] In eukaryotic cells, the primary application of neomycin and its analog G418 (Geneticin) is for the selection of cells expressing the neo resistance gene. This gene encodes an aminoglycoside 3'-phosphotransferase that inactivates the antibiotic.[4]
Beyond this, neomycin can influence eukaryotic cell signaling. It is known to bind to phosphatidylinositol 4,5-bisphosphate (PIP2), a key component of cell membranes, thereby inhibiting the activity of phospholipase C (PLC).[1][8][10] This inhibition can interfere with downstream signaling cascades. Furthermore, at higher concentrations, neomycin can induce cytotoxicity and apoptosis, a process that may involve the generation of reactive oxygen species (ROS) and the activation of caspases.[7]
Data Presentation: Efficacy and Cytotoxicity of Neomycin
The effective concentration of neomycin for cell selection and its cytotoxic effects are highly dependent on the specific cell line. Therefore, it is crucial to perform a dose-response experiment, commonly known as a kill curve, to determine the optimal concentration for each cell type.[11][12][13] The following table summarizes reported concentration ranges for neomycin and its analog G418 in various cell culture applications.
| Application | Antibiotic | Cell Line | Concentration Range | Notes |
| Stable Cell Line Selection | G418 (Geneticin) | Various Mammalian | 100 - 1000 µg/mL | The optimal concentration must be determined by a kill curve. A common starting point is 400 µg/mL for selection and 200 µg/mL for maintenance.[4][11] |
| Cytotoxicity Studies | Neomycin | BHK-21, FEA, VERO | 1000 - 20000 µg/mL | Significant decreases in viability were observed at different concentrations for each cell line, highlighting cell-type specific sensitivity.[14] |
| Apoptosis Induction | Neomycin | HEI-OC1 | 0.5 - 5.0 mM | Neomycin induced apoptosis in a concentration-dependent manner.[7] |
| Inhibition of Angiogenesis | Neomycin | Human Endothelial Cells | 50 µM | At this concentration, neomycin abolished angiogenin-induced cell proliferation without affecting basal proliferation or viability.[8] |
Experimental Protocols
Determining Optimal Neomycin Concentration (Kill Curve)
Objective: To determine the minimum concentration of this compound that is lethal to non-transfected cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a viability assay reagent (e.g., MTT, Neutral Red)
Protocol:
-
Seed the target cells into a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow the cells to adhere and resume proliferation overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. A broad range is recommended for the initial experiment (e.g., 100 µg/mL to 2000 µg/mL).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a no-antibiotic control.
-
Incubate the plate under standard cell culture conditions.
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
After 7-10 days, assess cell viability using a suitable method such as the MTT or Neutral Red assay.
-
The lowest concentration of this compound that results in complete cell death is the optimal concentration to use for stable cell line selection.
Generation of Stable Cell Lines
Objective: To select and isolate cells that have successfully integrated and expressed the neomycin resistance gene.
Materials:
-
Host cell line
-
Expression vector containing the gene of interest and the neomycin resistance gene (neo)
-
Transfection reagent
-
Complete cell culture medium
-
Selection medium (complete medium containing the predetermined optimal concentration of this compound)
-
Cloning cylinders or a method for single-cell cloning
Protocol:
-
Transfect the host cell line with the expression vector using an appropriate transfection protocol.
-
Allow the cells to recover and express the transfected gene for 24-48 hours in complete culture medium.
-
Passage the cells into a larger culture vessel and replace the medium with the selection medium.
-
Continue to culture the cells in the selection medium, replacing the medium every 3-4 days.
-
Monitor the culture for the death of non-transfected cells and the emergence of antibiotic-resistant colonies. This process can take 1-3 weeks.[4]
-
Once distinct colonies are visible, isolate them using cloning cylinders or by limiting dilution cloning.
-
Expand the isolated clones in selection medium.
-
Verify the integration and expression of the gene of interest in the selected clones.
Cytotoxicity Assay (MTT Assay)
Objective: To quantify the cytotoxic effects of this compound on a cell line.
Materials:
-
Target cell line
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualization of Key Processes
Experimental Workflow for Stable Cell Line Generation
Caption: Workflow for generating stable cell lines using this compound selection.
Signaling Pathway Inhibition by Neomycin
Caption: this compound inhibits the PLC signaling pathway.
Stability and Storage
This compound is typically supplied as a powder or a sterile-filtered solution. The powder form should be stored at -20°C.[15] While aqueous stock solutions can be prepared, their stability in culture medium at 37°C can be limited, with significant degradation observed.[16] It is recommended to prepare fresh dilutions from a stock solution for each use or to store aqueous solutions for no longer than one day.[15] A solution of 10 mg/mL neomycin in 0.9% NaCl is reported to be stable for 5 days at 37°C.
Troubleshooting
-
No resistant colonies: This could be due to low transfection efficiency, a non-functional resistance gene, or a this compound concentration that is too high. Verify transfection efficiency, check the integrity of the plasmid, and re-evaluate the optimal this compound concentration with a new kill curve.
-
High background of surviving cells: The this compound concentration may be too low. Perform a new kill curve to determine a more effective concentration. Ensure that the cells are not intrinsically resistant.
-
Poor growth of resistant clones: High concentrations of this compound can be stressful even to resistant cells. Once stable clones are established, the concentration of this compound in the maintenance medium can often be reduced.
Conclusion
This compound is an indispensable tool in modern cell culture, particularly for the generation of stable cell lines. A thorough understanding of its mechanism of action and the empirical determination of optimal working concentrations are critical for its successful application. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their experimental workflows.
References
- 1. Neomycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. agscientific.com [agscientific.com]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. toku-e.com [toku-e.com]
- 6. pure.teikyo.jp [pure.teikyo.jp]
- 7. Protective Effects of Vitamin C against Neomycin-Induced Apoptosis in HEI-OC1 Auditory Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neomycin inhibits angiogenin-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neomycin induces high-affinity agonist binding of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 微生物死滅曲線 [sigmaaldrich.com]
- 14. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of G418 (Neomycin Analogue) for Selection of Genetically Modified Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of successfully transfected or transduced cells is a critical step in generating stable cell lines for research, drug discovery, and biopharmaceutical production. The neomycin resistance gene (neo) is a commonly used selectable marker that confers resistance to the aminoglycoside antibiotic G418 sulfate (Geneticin®). While often referred to as neomycin selection, it is important to note that G418, an analogue of neomycin, is significantly more effective for the selection of eukaryotic cells. Neomycin is a mixture of related compounds, including neomycin B and its stereoisomer neomycin C.[1] However, for practical application in mammalian cell culture, G418 is the reagent of choice.
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of G418 for the selection of various cell lines. Adherence to these protocols will enhance the efficiency of stable cell line generation and ensure the selection of robustly expressing clones.
Mechanism of Action and Resistance
G418 exerts its cytotoxic effects by binding to the 80S ribosomal subunit in eukaryotic cells, thereby inhibiting protein synthesis at the elongation step.[1][2] This disruption of translation ultimately leads to cell death in non-resistant cells.
Resistance to G418 is conferred by the product of the neomycin resistance gene (neo), aminoglycoside 3'-phosphotransferase (APH).[1] This enzyme inactivates G418 by catalyzing the transfer of a phosphate group from ATP to the antibiotic, preventing its binding to the ribosome.
Data Presentation: Recommended G418 Concentrations for Various Cell Lines
The optimal concentration of G418 is highly cell-line dependent. Factors such as cell type, growth rate, and metabolic activity influence cellular sensitivity to the antibiotic. Therefore, it is crucial to perform a kill curve experiment to determine the minimal concentration of G418 that effectively kills non-transfected cells for each specific cell line. The following table provides a summary of empirically determined G418 concentrations for a variety of commonly used cell lines as a starting point for optimization.
| Cell Line | Organism | Tissue of Origin | Recommended Selection Concentration (µg/mL) | Recommended Maintenance Concentration (µg/mL) |
| HEK293 | Human | Embryonic Kidney | 200 - 500[3] | 100 - 250[3] |
| CHO-K1 | Hamster | Ovary | 400 - 800[4] | 200 - 400 |
| NIH/3T3 | Mouse | Embryonic Fibroblast | 400 - 800[5] | 200 - 400 |
| HeLa | Human | Cervical Cancer | 400 - 500[6] | 200 - 250 |
| MCF-7 | Human | Breast Cancer | 400 - 800[7][8] | 200 - 400 |
| A549 | Human | Lung Carcinoma | 800 | 400 |
| Jurkat | Human | T-cell Leukemia | 750 - 1000[6] | 200 |
| HT1080 | Human | Fibrosarcoma | 250[6] | 125 |
| MDA-MB-231 | Human | Breast Cancer | 10[6] | 5 |
| Panc-1 | Human | Pancreatic Cancer | 800[6] | 400 |
| PC3 | Human | Prostate Cancer | 1000[6] | 500 |
| RKO | Human | Colon Carcinoma | 500[6] | 250 |
| SW1990 | Human | Pancreatic Cancer | 500[6] | 250 |
| T47D | Human | Breast Cancer | 500[6] | 250 |
| THP-1 | Human | Monocytic Leukemia | 500[6] | 250 |
| ZR-75-1 | Human | Breast Cancer | 600[6] | 300 |
Note: The concentrations listed above are for selection of stable transfectants. Maintenance concentrations are typically 50% of the selection concentration.[1] It is imperative to perform a kill curve for each new cell line or when using a new lot of G418.
Experimental Protocols
Protocol 1: Determination of Optimal G418 Concentration using a Kill Curve
A kill curve is a dose-response experiment essential for determining the minimum concentration of G418 required to kill all non-transfected cells within a specific timeframe (typically 7-14 days).
Materials:
-
Healthy, actively dividing non-transfected cells of the target cell line
-
Complete cell culture medium
-
G418 sulfate solution (stock solution, e.g., 50 mg/mL in sterile water or PBS)
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter) or viability assay reagents (e.g., MTT, PrestoBlue™)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 0.8–3.0 x 10⁵ cells/mL in a 24-well plate.[9]
-
For suspension cells, seed at a density of 2.5–5.0 x 10⁵ cells/mL.[9]
-
The initial cell confluency should be around 20-25% to ensure cells are in an active state of division, as G418 is most effective on dividing cells.[10]
-
-
Incubation: Incubate the plates overnight at 37°C with 5% CO₂ to allow the cells to adhere and resume proliferation.
-
G418 Treatment:
-
Prepare a series of G418 dilutions in complete culture medium. A suggested range for mammalian cells is 100, 200, 400, 600, 800, 1000, 1200, and 1400 µg/mL.[6] Include a no-antibiotic control.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different G418 concentrations.
-
-
Monitoring and Medium Change:
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.[9]
-
-
Data Collection: After 7-14 days, determine the percentage of viable cells in each well using a cell counting method or a viability assay.
-
Determination of Optimal Concentration: The optimal G418 concentration is the lowest concentration that results in complete cell death within the 7-14 day period. This concentration should be used for the selection of stably transfected cells.
Protocol 2: Generation of Stable Cell Lines using G418 Selection
This protocol outlines the process of selecting and expanding stably transfected cells.
Materials:
-
Transfected cells (containing the gene of interest and the neo resistance gene)
-
Non-transfected control cells
-
Complete cell culture medium
-
G418 sulfate at the predetermined optimal concentration
-
Appropriate cell culture flasks or plates
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Post-Transfection Recovery: Culture the transfected cells in non-selective medium for 24-48 hours to allow for the expression of the neomycin resistance gene.
-
Initiation of Selection:
-
Passage the cells into fresh complete medium containing the optimal concentration of G418 as determined by the kill curve.
-
Plate the cells at a low density to allow for the formation of distinct colonies.
-
Include a non-transfected control plate with the same G418 concentration to monitor the effectiveness of the selection.
-
-
Selection and Maintenance:
-
Replace the selective medium every 3-4 days.
-
Monitor the cells regularly. Non-resistant cells should begin to die within a few days, while resistant cells will continue to proliferate and form colonies. This process can take 2-3 weeks.[6]
-
-
Isolation of Resistant Colonies:
-
Once visible colonies have formed, they can be isolated using cloning cylinders or by performing limiting dilution cloning to establish monoclonal cell lines.
-
-
Expansion and Characterization:
-
Expand the isolated clones in selective medium.
-
Once the stable cell lines are established, the G418 concentration can be reduced to a maintenance level (typically 50% of the selection concentration) for routine culture.
-
Characterize the clones for the expression of the gene of interest.
-
Visualizations
Signaling Pathways and Cellular Effects of G418
Figure 1. Mechanism of G418 action, resistance, and off-target effects.
Experimental Workflow: Kill Curve Determination
Figure 2. Workflow for determining the optimal G418 concentration.
Logical Relationship: Stable Cell Line Generation
Figure 3. Logical workflow for generating a stable cell line.
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. abo.com.pl [abo.com.pl]
- 5. Preparation of a G418-resistant feeder layer of NIH3T3 cells | Chinese Journal of Tissue Engineering Research;(53): 144-147,封三, 2006. | WPRIM [pesquisa.bvsalud.org]
- 6. gentarget.com [gentarget.com]
- 7. Developing Michigan Cancer Foundation 7 Cells with Stable Expression of E7 Gene of Human Papillomavirus Type 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. takara.co.kr [takara.co.kr]
- 10. astralscientific.com.au [astralscientific.com.au]
Application Notes and Protocols for Creating Stable Cell Lines Using the Neomycin Resistance Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Neomycin, Neomycin C, and G418 for Stable Cell Line Generation
When establishing stable mammalian cell lines, the goal is to select for cells that have successfully integrated a transgene. This is commonly achieved by co-transfecting the gene of interest with a selectable marker, such as the neomycin resistance gene (neo). While the name suggests using neomycin as the selective agent, this is a common point of confusion.
Neomycin is an aminoglycoside antibiotic complex produced by Streptomyces fradiae. This complex consists of three components: Neomycin A, Neomycin B, and this compound.[1][2][3] Neomycin B and its isomer, this compound, are the primary active components.[1][3] The primary mechanism of action for neomycin is the inhibition of protein synthesis through binding to the 30S ribosomal subunit in prokaryotes, leading to bactericidal effects.[4]
However, for the selection of stably transfected mammalian cells, G418 (Geneticin®) is the antibiotic of choice.[5][6] G418 is an analog of neomycin sulfate and is also an aminoglycoside antibiotic.[5][6] While neomycin is effective against bacteria, it is generally toxic to mammalian cells.[7] G418 is also toxic to eukaryotic cells but can be effectively detoxified by the product of the neo gene, aminoglycoside-3'-phosphotransferase (APH).[8][9] This enzyme inactivates G418 by transferring a phosphate group from ATP to the antibiotic, preventing it from binding to the 80S ribosome and inhibiting protein synthesis.[8][10]
Therefore, in the context of creating stable mammalian cell lines, the neo gene confers resistance to G418, which is used as the selective agent to eliminate untransfected cells. These application notes and protocols will focus on the proper use of G418 for the generation of stable cell lines.
Mechanism of Action and Selection Principle
The process of generating a stable cell line using G418 selection relies on the introduction of a plasmid containing both the gene of interest and the neomycin resistance gene (neo) into the host cells.
-
Transfection : The plasmid DNA is introduced into the mammalian cells using a suitable transfection method.
-
Integration : In a small fraction of the transfected cells, the plasmid DNA will randomly integrate into the host cell's genome.
-
Selection with G418 : After a recovery period, the cells are cultured in a medium containing G418.
-
Untransfected Cells : Cells that did not take up the plasmid or did not integrate it into their genome will not have the neo gene. G418 will enter these cells and bind to their 80S ribosomes, inhibiting protein synthesis and leading to cell death.[8][9]
-
Stably Transfected Cells : Cells that have successfully integrated the plasmid containing the neo gene will express aminoglycoside-3'-phosphotransferase. This enzyme will phosphorylate and inactivate G418, allowing these cells to survive and proliferate in the presence of the antibiotic.[10][11]
-
-
Isolation of Stable Clones : Over time, only the G418-resistant cells will survive and form colonies. These colonies can then be isolated, expanded, and screened for the expression of the gene of interest.
The following diagram illustrates the mechanism of G418 action and the resistance conferred by the neo gene.
Figure 1: Mechanism of G418 selection.
Data Presentation: G418 Concentrations for Selection
The optimal concentration of G418 for selection varies significantly between cell lines and can even be affected by the passage number and culture conditions.[12] Therefore, it is crucial to perform a dose-response experiment, also known as a "kill curve," to determine the minimum concentration of G418 that kills all untransfected cells within a reasonable timeframe (typically 7-14 days).[13][14]
The following table provides a range of commonly used G418 concentrations for various mammalian cell lines as a starting point for optimization.
| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| HeLa | 400 - 800[15] | 200[15] |
| HEK293 | 200 - 500[16] | 100 - 250 |
| CHO | 400 - 1000 | 200 - 500 |
| NIH-3T3 | 200 - 500 | 100 - 250 |
| Jurkat | 800 - 1000 | 400 - 500 |
| MCF-7 | 500 - 1000 | 250 - 500 |
| PC-3 | 400 - 600 | 200 - 300 |
| A549 | 500 - 800 | 250 - 400 |
Note: These are general guidelines. The optimal concentration for your specific cell line and experimental conditions must be determined empirically.
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum G418 concentration required to kill your untransfected host cell line.
Materials:
-
Host cell line (untransfected)
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
G418 Dilution Series:
-
G418 Treatment:
-
After 24 hours of incubation, aspirate the old medium from the cells and replace it with the medium containing the different G418 concentrations. Include a "no G418" control.
-
-
Incubation and Observation:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily under a microscope to monitor for signs of cell death (e.g., rounding, detachment, lysis).
-
Replenish the selective medium every 2-3 days.[13]
-
-
Determining the Optimal Concentration:
Protocol 2: Generation of a Stable Cell Line
This protocol describes the process of transfecting cells and selecting for stable integrants using G418.
Materials:
-
Host cell line
-
Plasmid DNA containing the gene of interest and the neo gene
-
Transfection reagent or system (e.g., lipofection reagent, electroporator)
-
Complete cell culture medium
-
G418 at the predetermined optimal concentration
-
Cloning cylinders or a method for single-cell cloning (e.g., limiting dilution)
-
Cell culture plates and flasks
Workflow Diagram:
Figure 2: Experimental workflow for generating stable cell lines.
Procedure:
-
Transfection:
-
Transfect the host cell line with the plasmid DNA according to the manufacturer's protocol for your chosen transfection method. It is also recommended to include a negative control (mock transfection without DNA) and a positive control (a plasmid known to express the neo gene).
-
-
Recovery:
-
After transfection, allow the cells to recover and express the integrated genes for 24-48 hours in a non-selective medium.[12]
-
-
Selection:
-
After the recovery period, split the cells into larger culture vessels and replace the medium with a complete medium containing the predetermined optimal concentration of G418.
-
Continue to culture the cells, replacing the selective medium every 3-4 days.[14] Most untransfected cells should die within the first week.
-
-
Colony Formation:
-
Resistant cells will begin to form distinct colonies over 1 to 3 weeks.[5]
-
-
Isolation of Monoclonal Cell Lines:
-
Once colonies are visible, they can be isolated to generate monoclonal cell lines.
-
Cloning Cylinders: Place a cloning cylinder coated in sterile grease over a well-isolated colony. Add a small amount of trypsin-EDTA to detach the cells within the cylinder, then transfer the cell suspension to a new well.
-
Limiting Dilution: Trypsinize the entire plate of resistant colonies and perform serial dilutions to seed cells into a 96-well plate at a density of approximately 0.5 cells per well. Wells that contain a single colony will be monoclonal.
-
-
-
Expansion and Screening:
-
Expand the isolated clones into larger culture vessels.
-
Screen the expanded clones for the expression and function of your gene of interest using appropriate methods (e.g., Western blot, qPCR, functional assays).
-
-
Cryopreservation:
-
Once a stable cell line with the desired characteristics is identified and validated, it is crucial to cryopreserve early-passage cells to create a cell bank for future use.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No colonies form | G418 concentration too high. | Re-evaluate the kill curve. |
| Low transfection efficiency. | Optimize the transfection protocol. | |
| Gene of interest is toxic to the cells. | Consider using an inducible expression system. | |
| High background of surviving cells | G418 concentration too low. | Re-evaluate the kill curve. |
| Inactive G418. | Use a fresh batch of G418 and perform a new kill curve. | |
| Loss of expression over time | Unstable integration site. | Re-clone and screen for more stable clones. |
| Silencing of the integrated gene. | Maintain a low level of G418 in the culture medium. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. G418 - Wikipedia [en.wikipedia.org]
- 6. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 7. Neomycin - Wikipedia [en.wikipedia.org]
- 8. invivogen.com [invivogen.com]
- 9. stemcell.com [stemcell.com]
- 10. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. knowledge.lonza.com [knowledge.lonza.com]
- 13. takara.co.kr [takara.co.kr]
- 14. agscientific.com [agscientific.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. astralscientific.com.au [astralscientific.com.au]
Application Notes and Protocols for Neomycin C in Ribosome Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neomycin, an aminoglycoside antibiotic, is a complex of three components, with Neomycin B and its stereoisomer Neomycin C being the active constituents.[1] It exerts its bactericidal effect by binding to the bacterial ribosome and inhibiting protein synthesis.[1][2] This document provides detailed application notes and protocols for studying the interaction of this compound with bacterial ribosomes using common in vitro binding assays.
Neomycin primarily targets the 30S ribosomal subunit, interfering with the decoding process.[1][3] It has a primary binding site within helix 44 (h44) of the 16S rRNA, near the A-site.[1][4] Additionally, a secondary binding site has been identified in helix 69 (H69) of the 23S rRNA in the 50S subunit.[4] Binding at these sites can lead to mRNA miscoding, inhibition of translocation, and disruption of ribosome recycling.[1][4]
These application notes will describe two common methods for characterizing the binding of this compound to ribosomes: the nitrocellulose filter binding assay and the fluorescence-based competition assay.
Quantitative Data Summary
The following table summarizes the binding affinities of neomycin for the bacterial ribosome and its components as determined by various assays. It is important to note that commercially available neomycin is typically a mixture of Neomycin B and C.
| Ligand | Assay Method | Target | Reported Value | Reference |
| Neomycin | Fluorescence Displacement | E. coli Ribosomal A-site RNA | IC50: 89 nM | [5] |
| Neomycin | Fluorescence Quenching | 30S Ribosomal Subunit | Kd: 0.8 µM | |
| Neomycin | In vitro Translation Inhibition | E. coli S30 Extract | IC50: 50 ± 9 nM | |
| Neomycin | Not specified | Ribosome | Kd: 0.5 µM | |
| Neamine | Not specified | Ribosome | Kd: 100 µM |
Experimental Protocols
Nitrocellulose Filter Binding Assay
This assay measures the direct binding of a radiolabeled ligand to the ribosome. The ribosome-ligand complexes are retained by a nitrocellulose membrane, while the unbound ligand passes through.
Materials:
-
70S ribosomes from E. coli
-
Radiolabeled this compound (e.g., [³H]-Neomycin C)
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Reaction Setup:
-
Prepare a series of dilutions of radiolabeled this compound in Binding Buffer.
-
In a microcentrifuge tube, combine a fixed concentration of 70S ribosomes (e.g., 100 nM) with varying concentrations of radiolabeled this compound.
-
The final reaction volume should be 50-100 µL.
-
Include a control reaction with no ribosomes to determine non-specific binding to the filter.
-
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-wet the nitrocellulose membrane with Wash Buffer.
-
Assemble the vacuum filtration apparatus with the pre-wetted membrane.
-
Apply the reaction mixture to the filter under gentle vacuum.
-
Wash the filter twice with 1 mL of ice-cold Wash Buffer to remove unbound ligand.
-
-
Quantification:
-
Carefully remove the filter and place it in a scintillation vial.
-
Add 5 mL of scintillation fluid to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the no-ribosome control (non-specific binding) from the counts of the experimental samples.
-
Plot the amount of bound radiolabeled this compound as a function of the total ligand concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding hyperbola using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for a Nitrocellulose Filter Binding Assay.
Fluorescence-Based Competition Assay
This assay indirectly measures the binding of an unlabeled ligand (this compound) by monitoring its ability to displace a fluorescently labeled probe from the ribosome. A common probe is fluorescein-conjugated neomycin (F-neo).[2][5]
Materials:
-
70S ribosomes or 30S ribosomal subunits from E. coli
-
Fluorescein-neomycin (F-neo) probe
-
Unlabeled this compound
-
Assay Buffer: 10 mM MOPSO (pH 7.0), 50 mM NaCl, 0.4 mM EDTA[2]
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Complex Formation:
-
In a 96-well black microplate, prepare a solution of the F-neo probe and ribosomes (or ribosomal A-site RNA model) in Assay Buffer. A typical concentration is 0.1 µM of the F-neo:ribosome complex.[5]
-
Incubate for 15-20 minutes at room temperature to allow the complex to form.
-
-
Competition:
-
Add increasing concentrations of unlabeled this compound to the wells containing the pre-formed F-neo:ribosome complex.
-
Include a control with no unlabeled competitor (maximum fluorescence quenching) and a control with only the F-neo probe (no quenching).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow the competition to reach equilibrium.
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader. For fluorescein, the excitation wavelength is typically around 485 nm and the emission wavelength is around 535 nm.[5]
-
-
Data Analysis:
-
The displacement of F-neo by this compound will result in an increase in fluorescence.
-
Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the F-neo probe) by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Caption: Workflow for a Fluorescence-Based Competition Assay.
Mechanism of Action and Signaling Pathway
This compound binding to the ribosome disrupts protein synthesis through several mechanisms. The binding to the A-site in the 30S subunit can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids. It can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site. Binding to the 50S subunit can interfere with ribosome recycling.
Caption: Mechanism of Action of this compound on the Bacterial Ribosome.
References
- 1. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence-based screen for ribosome binding antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Neomycin C Toxicity in Mammalian Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Neomycin C toxicity in mammalian cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in mammalian cells?
A1: While this compound is an aminoglycoside antibiotic that primarily targets the 30S ribosomal subunit in bacteria, its toxicity in mammalian cells is mediated through different mechanisms.[1] The primary mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress.[2][3] This oxidative stress can damage cellular components, including mitochondria, and trigger downstream signaling pathways that lead to programmed cell death, or apoptosis.
Q2: Is this compound the same as G418 (Geneticin®)?
A2: No, they are not the same, although they are related. G418 (Geneticin®) is a semi-synthetic derivative of neomycin.[1][4] G418 is specifically designed for use as a selection agent in mammalian cell culture because it is more potent at killing mammalian cells that do not carry the neomycin resistance gene (neo).[1][4] Neomycin sulfate itself is less effective for stable cell line selection in mammalian cells due to its lower permeability and weaker cytotoxic effects.[1][4]
Q3: What are the typical signs of this compound-induced toxicity in cell culture?
A3: Signs of this compound toxicity are consistent with general cytotoxicity and apoptosis. These include:
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe membrane blebbing and the formation of apoptotic bodies.
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Decreased Confluency: A noticeable reduction in the percentage of the culture surface covered by cells.[5]
-
Appearance of Vacuoles: The formation of clear, bubble-like structures within the cytoplasm.[5]
-
Increased Cell Debris: An accumulation of dead cells and cellular fragments in the culture medium.
Q4: Which signaling pathways are activated during this compound-induced apoptosis?
A4: this compound-induced apoptosis is primarily mediated by stress-activated signaling pathways. Key pathways include:
-
JNK (c-Jun N-terminal Kinase) Pathway: Activation of the JNK pathway is a critical event in neomycin-induced hair cell death.[2][6]
-
p38 MAPK (Mitogen-Activated Protein Kinase) Pathway: The p38 pathway is also activated in response to the cellular stress caused by this compound.[2]
-
Caspase Activation: Both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) are activated, leading to the cleavage of cellular substrates and the execution of apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted, favoring apoptosis.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when working with this compound.
Issue 1: High levels of cell death observed at standard concentrations.
-
Possible Cause: Cell line hypersensitivity. Different mammalian cell lines exhibit varying sensitivities to this compound.
-
Solution:
-
Perform a Dose-Response (Kill Curve) Experiment: Before initiating your main experiment, it is crucial to determine the optimal concentration of this compound for your specific cell line. This involves treating your cells with a range of this compound concentrations to identify the minimum concentration that achieves the desired effect (e.g., selection) without excessive, non-specific toxicity.[7] A suggested starting range for a kill curve is 10-100 µg/mL.[7]
-
Gradual Adaptation: If using this compound for long-term selection, consider gradually increasing the concentration over several passages to allow the cells to adapt.
-
Check for Contamination: Microbial contamination can exacerbate cell stress and lead to increased cell death. Ensure your cultures are free from bacteria, fungi, and mycoplasma.[8]
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent reagent preparation or handling.
-
Solution:
-
Freshly Prepare this compound Solutions: this compound solutions, especially in aqueous buffers, should be freshly prepared for each experiment and not stored for more than a day.[9] For long-term storage, keep the powdered form at -20°C.[9]
-
Ensure Complete Dissolution: Ensure the this compound powder is completely dissolved in the solvent before adding it to the culture medium.
-
Standardize Cell Seeding Density: Use a consistent cell seeding density for all experiments, as this can influence the apparent toxicity of a given drug concentration.
-
Issue 3: Difficulty in selecting stably transfected cells using this compound.
-
Possible Cause: this compound is not the optimal selection agent for mammalian cells.
-
Solution:
-
Switch to G418 (Geneticin®): G418 is a more potent and effective selection agent for mammalian cells expressing the neo resistance gene.[1][4] It is recommended to perform a kill curve to determine the optimal G418 concentration for your cell line, typically in the range of 200–1000 μg/mL.[1][4]
-
Linearize Your Plasmid: Before transfection, linearizing your plasmid DNA can improve the efficiency of stable integration into the host genome.[9]
-
Data Presentation
Table 1: Cytotoxic Concentrations of Neomycin in Various Mammalian Cell Lines
| Cell Line | Cell Type | Neomycin Concentration (µg/mL) | Exposure Time | Effect | Reference |
| BHK-21 | Syrian golden hamster kidney fibroblast | 9000, 10000, 20000 | 24 hours | Significant decrease in viability | [10] |
| FEA | Feline embryonic fibroblast | 3000 | 24 hours | Significant decrease in viability | [10] |
| VERO | African green monkey kidney fibroblast | >20000 | 24 hours | No significant decrease in viability at concentrations up to 20000 µg/mL | [10] |
| HEI-OC1 | House Ear Institute-Organ of Corti 1 | 5000 (5 mM) | Not specified | Induction of apoptosis-related proteins | |
| Larval Zebrafish | In vivo model | 100 - 400 µM (every 6h) | Multiple treatments | <50% survival | [11] |
| Larval Zebrafish | In vivo model | 200 - 400 µM (every 12h) | Multiple treatments | <50% survival | [11] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[12] The cytotoxic effects of this compound are highly dependent on the cell line and experimental conditions.
Experimental Protocols
1. Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures and is used to determine the cytotoxic effects of this compound.
-
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Detection of Apoptosis using TUNEL Assay
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., DNase I treated) and negative controls.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells for 20 minutes at room temperature.
-
Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
3. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This protocol uses the cationic dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.
-
Materials:
-
Mammalian cells
-
This compound
-
JC-1 dye
-
Complete cell culture medium
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, coverslips).
-
Treat the cells with this compound for the desired time. Include untreated and FCCP-treated controls.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.
-
Wash the cells with pre-warmed PBS or assay buffer.
-
Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[13][14]
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of Vitamin C against Neomycin-Induced Apoptosis in HEI-OC1 Auditory Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neomycin Sulfate - FAQs [thermofisher.com]
- 6. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 抗生素杀灭曲线 [sigmaaldrich.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the Death and Recovery of Lateral Line Hair Cells Following Repeated Neomycin Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Degradation of Neomycin C in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of Neomycin C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the composition of commercial neomycin, and what is this compound?
A1: Commercial neomycin is an antibiotic complex composed of three distinct components: Neomycin A (also known as neamine), Neomycin B, and this compound.[1][2] Neomycin B, also called framycetin, is the most biologically active component of the complex.[1][2] this compound is a stereoisomer of Neomycin B, meaning it has the same chemical formula and connectivity of atoms but a different three-dimensional arrangement.[1][2][3] Neamine serves as the structural core, linking the other components.[1][2]
Q2: How stable is this compound in aqueous solutions and culture media?
A2: Neomycin is generally considered stable in aqueous solutions across a pH range of 2.0 to 9.0.[4] However, its stability in complete culture media under incubation conditions (e.g., 37°C) is significantly lower. One study demonstrated that in Tryptone Soy Broth (TSB) at 37°C, the concentration of neomycin decreased by approximately 30% after just one day, with only about 29% of the initial concentration remaining after 12 days.[5] In contrast, stock solutions prepared in ultrapure water are comparatively more stable.[5] For biological experiments, it is recommended not to store aqueous solutions for more than one day to ensure potency.[6]
Q3: What factors influence the degradation of this compound?
A3: The primary factors influencing this compound degradation in solution are pH, temperature, and the composition of the medium.[5] Neomycin is more stable in alkaline conditions but unstable in acidic solutions.[4][7] Elevated temperatures, such as the 37°C used for cell culture, accelerate degradation.[5] Complex culture media containing various components can also contribute to the breakdown of the antibiotic.[5] Additionally, neomycin is hygroscopic and can be affected by light exposure.[1][5]
Q4: What are the primary degradation pathways and products of this compound?
A4: The main degradation pathways for this compound are hydrolysis and oxidation.[8] Acid-catalyzed hydrolysis can cleave the glycosidic bonds, yielding less antimicrobially active molecules, most notably neamine (Neomycin A).[4][8][9] In environmental or bioremediation contexts, biodegradation by microorganisms like the fungus Trametes versicolor or bacteria such as Cupriavidus basilensis has also been observed.[10][11][12]
Q5: What is the difference between Neomycin and G418 (Geneticin®) for mammalian cell selection?
A5: While both are aminoglycoside antibiotics and the neomycin resistance gene (neo) confers resistance to both, G418 is the recommended agent for selecting stably transfected mammalian cells.[13][14] Neomycin sulfate is highly effective against prokaryotic cells but struggles to penetrate the cell membrane of mammalian cells and is less effective at inhibiting eukaryotic ribosomes.[13][14] G418 is a semi-synthetic derivative of neomycin that has been structurally modified for enhanced permeability and toxicity in mammalian cells, making it a much more efficient selection agent.[13][14][15]
Troubleshooting Guides
Problem: My G418 selection is not working; all my cells are dying, including the transfected ones.
-
Possible Cause 1: G418 concentration is too high. The optimal concentration of G418 is highly dependent on the cell line, media, and serum used.[15] A concentration that works for one cell line may be lethal to another.
-
Possible Cause 2: Cells are too sensitive or unhealthy. Cells that have been recently thawed or are at a very low density can be more sensitive to selection pressure.
-
Solution: Allow cells to recover for at least 24-48 hours after thawing before adding G418.[15] Ensure you are plating cells at an appropriate density.
-
Problem: My G418 selection is not working; none of my cells are dying, not even the untransfected controls.
-
Possible Cause 1: G418 concentration is too low. The potency of G418 can vary, and the concentration may be insufficient for your specific cell line and culture conditions.
-
Possible Cause 2: Inactive G418. The antibiotic may have degraded due to improper storage or handling.
-
Solution: Purchase fresh G418. Store the stock solution in small aliquots at -20°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: High cell density. Plating cells at too high a density can lead to "cross-protection," where resistant cells protect sensitive cells from the antibiotic.
-
Solution: Reduce the cell plating density during selection.
-
Problem: I see inconsistent results between selection experiments.
-
Possible Cause 1: Degradation of G418 in media. As noted, neomycin and its analogs can degrade significantly at 37°C in culture media.[5]
-
Solution: Change the selection medium every 2-3 days to ensure a consistent, effective concentration of the antibiotic.
-
-
Possible Cause 2: Variability in cell health or density. Differences in the initial state of the cells can lead to different outcomes.
-
Solution: Standardize your protocol by using cells from the same passage number, ensuring consistent plating densities, and monitoring cell health prior to starting selection.
-
Problem: My antibiotic-resistant clones do not express my gene of interest.
-
Possible Cause 1: Co-transfection ratio is off. If you are co-transfecting two separate plasmids (one with the neo gene and one with your gene of interest), cells may have integrated the selection plasmid but not the gene of interest plasmid.
-
Solution: Use a 1:5 to 1:10 ratio of the selection plasmid to the expression plasmid to increase the probability that resistant cells also contain your gene of interest. Alternatively, use a single vector containing both the resistance gene and your gene of interest.
-
-
Possible Cause 2: Gene silencing. The integrated gene may be silenced epigenetically over time.
-
Solution: Screen multiple clones, as the integration site can affect the stability of expression. Test for expression as early as possible after selection.
-
-
Possible Cause 3: Detection method is not sensitive enough. Low levels of expression may not be detectable by all methods (e.g., Coomassie staining).[15]
-
Solution: Use a more sensitive detection method, such as a Western blot with a specific antibody, and include a positive control.[15]
-
Data Presentation
Table 1: Stability of Neomycin in Different Solutions at 37°C over 12 Days
| Solution Type | Day 1 | Day 5 | Day 9 | Day 12 |
| Ultrapure Water (UPW) | >95% | >95% | >95% | ~93% |
| Tryptone Soy Broth (TSB) | ~72% | ~50% | ~35% | ~29% |
| Data summarized from a study by Nagy et al. (2024), showing the percentage of initial neomycin concentration remaining.[5] |
Table 2: Comparison of Neomycin Sulfate and G418 for Mammalian Cell Selection
| Feature | Neomycin Sulfate | G418 (Geneticin®) |
| Primary Target | Primarily prokaryotic cells (bacteria)[13][14] | Eukaryotic and prokaryotic cells[13] |
| Mammalian Cell Permeability | Low[13][14] | High (structurally modified for better uptake)[13] |
| Eukaryotic Ribosome Inhibition | Very low efficiency[13][14] | High efficiency[13][14] |
| Recommended Use | Bacterial culture, not recommended for mammalian stable selection[13][14][15] | Gold standard for selecting mammalian cells with the neo resistance gene[13][14] |
Experimental Protocols
Protocol 1: Preparation of G418 Stock Solution
-
Weigh the required amount of G418 sulfate powder in a sterile container.
-
Dissolve the powder in a sterile, buffered aqueous solution such as HEPES-buffered saline (HBS) or water. Do not use phosphate buffers if the final concentration will be high, as precipitation can occur.
-
A common stock concentration is 50 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. They should be stable for at least two years.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal G418 Concentration (Kill Curve)
-
Plate the parental (non-transfected) cell line in a 24-well plate at a low density (e.g., 20-25% confluency).
-
Prepare a series of G418 dilutions in your standard culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[13]
-
24 hours after plating, remove the old medium and add the medium containing the different G418 concentrations to the wells.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
Replace the medium with fresh, corresponding G418 concentrations every 2-3 days.
-
Observe the cells daily for signs of cell death.
-
After 7-10 days, identify the lowest concentration of G418 that results in 100% cell death. This is the optimal concentration to use for your stable selection experiments.
Protocol 3: Overview of Neomycin Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying neomycin.[16][17] While specific parameters vary, a typical workflow involves:
-
Sample Preparation: Culture medium samples are centrifuged to remove cells and debris. The supernatant may require further extraction or dilution.
-
Chromatographic Separation: An ion-exchange or reverse-phase C18 column is used to separate neomycin components from other media constituents.[16][18]
-
Post-Column Derivatization: Since neomycin lacks a strong chromophore, post-column derivatization is often required for detection.
-
Detection: Fluorescence detection is commonly used after derivatization to achieve high sensitivity and specificity for neomycin B and C.[18]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a neomycin reference standard.[16]
Visualizations
Caption: Simplified degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a G418 kill curve determination.
References
- 1. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3429967A - Stable neomycin solution - Google Patents [patents.google.com]
- 8. The enhancement of neomycin stability using propylene glycol and sodium metabisulphite | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. doaj.org [doaj.org]
- 12. Efficient degradation of neomycin by Bacillus velezensis and Cupriavidus basilensis isolated from mangrove soil and pharmaceutical wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Single-laboratory validation for the quantification of neomycin B and this compound in animal feeds by liquid chromatography fluorescence detection with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Neomycin Selection Experiments: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for neomycin (G418) selection experiments.
I. Troubleshooting Guide
This section addresses common problems encountered during the selection of stably transfected cells using neomycin (G418).
Problem 1: No resistant colonies appear after selection.
-
Possible Cause 1: Incorrect G418 Concentration. The concentration of G418 used may be too high, killing all cells, including those that have integrated the resistance gene.
-
Possible Cause 2: Ineffective Transfection. Low transfection efficiency will result in too few cells successfully incorporating the neomycin resistance gene (neo).
-
Solution: Optimize your transfection protocol. Use a positive control (e.g., a GFP-expressing plasmid) to visually assess transfection efficiency. Ensure the plasmid DNA is of high quality and free of contaminants.[3]
-
-
Possible Cause 3: Issues with the neo Resistance Gene. The vector may not contain a functional neomycin resistance cassette, or the promoter driving its expression may not be active in your specific cell line.
-
Solution: Verify the plasmid map to confirm the presence and proper orientation of the neo gene under a suitable eukaryotic promoter.[4]
-
-
Possible Cause 4: Poor Cell Health. Cells that are unhealthy or not actively dividing are more susceptible to the toxic effects of G418 and may not survive the initial selection period.[5][6]
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before and during transfection. Allow cells to recover for 24-48 hours after transfection before adding the selection antibiotic.[7]
-
Problem 2: All cells, including the negative control, are surviving.
-
Possible Cause 1: G418 Concentration is Too Low. The concentration of the antibiotic is insufficient to kill the non-transfected cells.
-
Possible Cause 2: Inactive G418. The antibiotic may have degraded due to improper storage or handling.
-
Solution: Use a fresh stock of G418. Store stock solutions at -20°C and working solutions at 4°C for limited periods.[9]
-
-
Possible Cause 3: High Cell Density. Plating cells at too high a density can lead to "cross-protection," where resistant cells protect neighboring non-resistant cells from the antibiotic.[10]
-
Possible Cause 4: Intrinsic Resistance. Some cell lines, like 293T cells, may exhibit intrinsic resistance to G418.[8]
-
Solution: Confirm the sensitivity of your specific cell line with a kill curve. If the line is resistant, a different selection marker (e.g., puromycin, hygromycin B) will be necessary.
-
Problem 3: Resistant colonies appear, but they do not express the gene of interest (GOI).
-
Possible Cause 1: Gene Silencing. The promoter driving your GOI may have been silenced after genomic integration.
-
Solution: This is a common issue. It is advisable to screen multiple resistant clones to find one with stable, long-term expression. Using a vector with a strong, constitutive promoter can also help.[11]
-
-
Possible Cause 2: Co-transfection Imbalance. If you are co-transfecting two separate plasmids (one with the neo gene and one with your GOI), cells may have integrated the resistance plasmid but not the GOI plasmid.[10]
-
Solution: Use a single vector that contains both the neo resistance cassette and your GOI expression cassette. If using two plasmids, a higher ratio of the GOI plasmid to the selection plasmid (e.g., 10:1) can increase the probability of co-integration.[10]
-
-
Possible Cause 3: Low Expression Levels. The GOI may be expressed at levels too low for your detection method.
-
Solution: Use a more sensitive detection method, such as Western blotting or qPCR, to screen clones.[12]
-
Problem 4: "Satellite" colonies appear around larger resistant colonies.
-
Possible Cause: Antibiotic Degradation. The resistant colony can secrete the resistance enzyme (aminoglycoside 3'-phosphotransferase), which inactivates the G418 in the immediate vicinity, allowing non-resistant cells to survive and divide.[5][13]
II. Frequently Asked Questions (FAQs)
Q1: What is the difference between Neomycin and G418? A: Neomycin is not typically used for selection in mammalian cells as it is highly toxic and cannot easily penetrate the cell membrane.[12][15] G418 (brand name Geneticin®) is an analog of neomycin that is effective for selecting both prokaryotic and eukaryotic cells.[16] Resistance to G418 is conferred by the same neomycin resistance gene (neo).
Q2: How does G418 work? A: G418 is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit and disrupting the elongation step.[16][17] This leads to cell death in susceptible cells.
Q3: How does the neomycin resistance gene (neo) work? A: The neo gene, typically derived from the Tn5 transposon, encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G418 by phosphorylation, preventing it from binding to the ribosome and allowing the cell to synthesize proteins normally.[5]
Q4: How long does G418 selection take? A: The selection process can take anywhere from one to three weeks.[16] Most non-resistant cells should die within the first 5-7 days.[5] Stable, resistant colonies should become visible and ready to be picked within 10 to 14 days.[18]
Q5: What is the recommended concentration of G418 for maintaining a stable cell line? A: For maintenance, a lower concentration of G418 is typically used, often half of the concentration used for the initial selection (e.g., 200 µg/mL for maintenance if 400 µg/mL was used for selection).[16] This helps to prevent the loss of the integrated gene due to revertants.[10]
III. Data Presentation: G418 Working Concentrations
The optimal G418 concentration is highly dependent on the cell line. Always determine the minimum effective concentration by performing a kill curve. The following table provides general starting ranges.
| Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| Mammalian Cells (general) | 100 - 2000[5] | 100 - 1000 |
| Porcine Embryonic Fibroblasts | 400[19] | Not specified |
| Plant Cells | 10 - 100[5] | 10[5] |
| Yeast | 500 - 1000[5] | Not specified |
| Bacteria | 5 - 16[5][20] | Not specified |
IV. Experimental Protocols
Protocol 1: G418 Kill Curve Determination
This protocol determines the optimal concentration of G418 required to kill your specific non-transfected host cell line.
Materials:
-
Healthy, actively dividing host cells
-
Complete growth medium
-
G418 stock solution
-
24-well or 96-well tissue culture plates
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Plating: Seed the host cells into a 24-well plate at a density that allows them to reach approximately 50-80% confluency the next day.[1][7] For adherent cells, this is often 0.8–3.0 x 10^5 cells/mL; for suspension cells, 2.5–5.0 x 10^5 cells/mL.[7]
-
Prepare G418 Dilutions: The next day, prepare a series of G418 concentrations in complete growth medium. A typical range to test for mammalian cells is 0, 100, 200, 400, 600, 800, 1000, 1200, and 1400 µg/mL.[20][16] Prepare enough of each concentration to replace the media every 2-3 days for 7-10 days.
-
Antibiotic Addition: Aspirate the old medium from the cells and replace it with the medium containing the different G418 concentrations. Include a "no antibiotic" control. Set up each concentration in duplicate or triplicate.[7]
-
Incubation and Observation: Incubate the plate under standard conditions.
-
Media Changes: Replace the selective medium every 2-3 days.[7]
-
Monitor Cell Viability: Examine the cells daily under a microscope for signs of toxicity (e.g., rounding, detachment, lysis). Quantify viable cells every 2 days.
-
Determine Optimal Concentration: After 7-10 days, the optimal G418 concentration for selection is the lowest concentration that resulted in 100% cell death.[1][2]
Protocol 2: Generating Stable Cell Lines with G418
Methodology:
-
Transfection: Transfect the host cell line with your plasmid construct containing the neo resistance gene and your gene of interest. Include a negative control of non-transfected cells.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective complete growth medium.[7]
-
Initiate Selection: After the recovery period, split the cells into fresh culture vessels at a low density (e.g., 1:10 or 1:20 dilution) and add complete growth medium containing the pre-determined optimal concentration of G418.[6]
-
Maintain Selection: Replace the selective medium every 2-4 days to remove dead cells and maintain the antibiotic pressure.[6]
-
Monitor for Resistant Colonies: Over the next 1-3 weeks, monitor the plates for the death of non-transfected control cells and the emergence of resistant colonies (foci) in the transfected population.
-
Isolate Clones: Once colonies are visible and well-formed (typically 50-100 cells), they can be isolated. Use cloning cylinders or a pipette tip to gently detach and transfer individual colonies into separate wells of a 24-well plate containing selective medium.[9]
-
Expand and Screen Clones: Expand each isolated clone. Once sufficient cell numbers are obtained, screen each clone for the expression of your gene of interest to identify the best-expressing stable cell line.
V. Visualizations
Caption: Mechanism of G418 action and resistance conferred by the neo gene.
Caption: Experimental workflow for generating a stable cell line using G418.
Caption: A decision tree for troubleshooting common G418 selection issues.
References
- 1. Antibiotic Kill Curve [merckmillipore.com]
- 2. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. clyte.tech [clyte.tech]
- 4. Neomycin resistance as a dominant selectable marker for selection and isolation of vaccinia virus recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. abo.com.pl [abo.com.pl]
- 7. takara.co.kr [takara.co.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. reddit.com [reddit.com]
- 14. G418 Kill curve protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 17. invivogen.com [invivogen.com]
- 18. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Determination of the optimal concentration of several selective drugs useful for generating multi-transgenic porcine embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. G418 - Wikipedia [en.wikipedia.org]
Technical Support Center: Performing a Kill Curve with Neomycin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a kill curve assay using Neomycin C. This essential technique is critical for determining the optimal antibiotic concentration for selecting successfully transfected or transduced cells.
Frequently Asked Questions (FAQs)
Q1: What is a kill curve and why is it necessary?
A kill curve is a dose-response experiment designed to determine the minimum concentration of a selective agent, such as this compound (often sold under the brand name G418), that is sufficient to kill all non-resistant cells in a culture within a specific timeframe.[1][2] This is a critical step before generating stable cell lines, as each cell line exhibits a different sensitivity to the antibiotic.[2][3] Performing a kill curve ensures efficient selection of successfully engineered cells without causing unnecessary stress or off-target effects on the selected cells.
Q2: What is the mechanism of action of this compound in mammalian cells?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[4][5] It binds to the 30S ribosomal subunit, leading to misreading of mRNA and the production of non-functional proteins, which ultimately results in cell death.[6][7][8][9] Cells that have been successfully transfected with a plasmid containing the neomycin resistance gene (neo) can neutralize the antibiotic, allowing them to survive in its presence.[4][5][10]
Q3: What is a typical concentration range for this compound in a kill curve experiment?
The effective concentration of this compound can vary significantly between cell lines.[11] A common starting range for many mammalian cell lines is between 100 µg/mL and 1000 µg/mL.[10][12][13] However, for some cell lines, concentrations as low as 10-100 µg/mL or as high as 2000 µg/mL may be necessary.[11][14][15][16] It is crucial to perform a kill curve to determine the optimal concentration for your specific cell type.[10][11]
Q4: How long should a kill curve experiment last?
A typical kill curve experiment lasts between 7 and 14 days.[4][5][10][14][15][] The goal is to find the lowest concentration that kills all cells within this timeframe.[10][13] Slower-growing cell lines may require a longer incubation period, potentially up to 15 days.[1][]
Q5: How often should I change the medium containing this compound?
The medium containing the selective antibiotic should be replaced every 2 to 4 days.[1][3][4][5][10][11][12][13][14][15] This ensures a consistent concentration of the antibiotic, as this compound can degrade over time in culture conditions.[18] Regular media changes also remove dead cells and replenish nutrients for the surviving cells.
Experimental Protocol: this compound Kill Curve
This protocol provides a detailed methodology for determining the optimal concentration of this compound for selecting stable mammalian cell lines.
Materials:
-
Parental (non-transfected) cell line of interest
-
Complete cell culture medium
-
This compound (G418) stock solution (e.g., 50 mg/mL in sterile water or PBS)[10][19]
-
24-well or 96-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Cell Plating:
-
Preparation of this compound Dilutions:
-
Treatment:
-
Incubation and Observation:
-
Medium Changes:
-
Determining Cell Viability:
-
Data Analysis:
Data Presentation
Table 1: Typical this compound Concentration Ranges for Kill Curve Experiments
| Parameter | Recommended Range | Notes |
| Initial Seeding Density | 30-50% Confluency | Cells should be in logarithmic growth phase.[1][3] |
| This compound Concentration | 100 - 1000 µg/mL | This is a general starting range; optimization is required for each cell line.[10][12][13] |
| Incubation Time | 7 - 14 Days | Slower growing cells may require longer incubation.[4][5][10][14][15][] |
| Medium Change Frequency | Every 2 - 4 Days | Essential to maintain antibiotic concentration and nutrient levels.[1][3][4][5][10][11][12][13][14][15] |
Visualizations
Troubleshooting Guide
Problem: All cells, including the no-antibiotic control, are dying.
-
Possible Cause: Poor cell health, contamination (mycoplasma or bacterial), or issues with the culture medium or incubator.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Test for mycoplasma contamination. Check the incubator's CO2 and temperature levels. Use fresh, pre-warmed media.
Problem: Cells are taking a very long time to die, even at high this compound concentrations.
-
Possible Cause: The cell line may be naturally resistant to this compound. The this compound stock solution may have lost its potency.
-
Solution: Consider using a higher range of concentrations. Check the expiration date of the this compound and consider preparing a fresh stock solution. Some literature suggests that aqueous solutions of neomycin should not be stored for more than a day.[20]
Problem: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors when adding the antibiotic, or edge effects in the culture plate.
-
Solution: Ensure a single-cell suspension before plating to achieve uniform seeding. Be precise with pipetting. To minimize edge effects, avoid using the outermost wells of the plate for the experiment.
Problem: Cells detach but do not appear to be dead.
-
Possible Cause: Some cell lines may round up and detach from the plate surface as they are dying but may not lyse immediately.
-
Solution: Continue the incubation and observation for the full duration of the experiment. Use a viability stain like Trypan Blue to confirm cell death.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Antibiotic Kill Curve [merckmillipore.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. G418 Kill curve protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neomycin - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
- 10. abo.com.pl [abo.com.pl]
- 11. takara.co.kr [takara.co.kr]
- 12. scribd.com [scribd.com]
- 13. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. Antibiotic Kill Curve [sigmaaldrich.com]
- 15. Antibiotic Kill Curve [merckmillipore.com]
- 16. Antibiotic Kill Curve [sigmaaldrich.com]
- 18. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Neomycin Purity and Contaminants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Neomycin.
Frequently Asked Questions (FAQs)
Q1: What are the main components of commercial Neomycin?
A1: Commercial neomycin is a mixture of several related compounds. The primary active components are Neomycin B (also known as framycetin) and its stereoisomer, Neomycin C.[1][2] Neomycin A (also called neamine) is a common degradation product and is considered an impurity.[3][4] The quantities of these components can vary between different lots and manufacturers.[1]
Q2: What are the common purity issues encountered with this compound?
A2: The most significant purity issue with this compound is its co-isolation with Neomycin B. Due to their structural similarity as stereoisomers, separating Neomycin B from this compound is challenging.[5][] Another common impurity is Neomycin A, which results from the degradation of both Neomycin B and C.[3][4][7]
Q3: Why is it difficult to separate Neomycin B and this compound?
A3: Neomycin B and this compound are stereoisomers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of atoms.[2] This subtle difference makes their separation by standard chromatographic techniques difficult, often resulting in co-elution.[8]
Q4: What is the relative bioactivity of Neomycin B and C?
A4: Neomycin B is the most pharmacologically active component of the neomycin complex.[1][2] Studies have shown that this compound has lower bioactivity. For instance, against Staphylococcus epidermidis, this compound was found to be about 50% as active as Neomycin B.[9] Another study indicated that against Staphylococcus aureus, this compound's response was approximately one-third that of Neomycin B.[9] The presence of varying amounts of this compound can affect the reproducibility of microbiological assays.[][10]
Q5: What are the potential degradation products of Neomycin?
A5: Under stress conditions such as acidic, basic, and oxidative environments, Neomycin can degrade.[3] The primary degradation product identified is Neomycin A (neamine).[3][4] Forced degradation studies are often performed to understand the stability of neomycin sulfate.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound purity.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of Neomycin B and C peaks in HPLC | Inadequate chromatographic conditions (e.g., mobile phase, column). | - Optimize the mobile phase. For reversed-phase HPLC, consider using an ion-pairing agent. A mobile phase with sodium dodecyl sulphate, Na2SO4, and a sodium acetate buffer has been shown to provide baseline separation on an RP-2 column.[11] - For High-Performance Anion-Exchange Chromatography (HPAE), a weak potassium hydroxide or sodium hydroxide eluent can be effective, though carbonate contamination must be minimized.[12][13] - Consider using a specialized column, such as a strong anion-exchange column, which has demonstrated good resolution between Neomycin B and its impurities.[13] |
| No or low signal detection | Neomycin lacks a strong chromophore, making UV detection difficult.[13] | - Use a more suitable detector. Pulsed Amperometric Detection (PAD) is effective for direct detection.[13] - Refractive Index (RI) detection can be used, but may lack sensitivity.[8] - Post-column derivatization with agents like ortho-phthalaldehyde to form fluorescent products can significantly enhance detection sensitivity.[11] |
| Poor reproducibility in microbiological assays | The presence of varying amounts of this compound, which has different bioactivity than Neomycin B, can lead to inconsistent results.[][10] | - It is recommended to use a chromatographic method like HPLC-PAD for accurate quantification of individual components. This provides a more precise measure of purity and composition than microbiological assays. |
| Presence of unexpected peaks in the chromatogram | Degradation of the sample or contamination. | - Perform forced degradation studies (acidic, basic, oxidative) to identify potential degradation products.[3] - Ensure proper sample handling and storage to prevent degradation. Neomycin solutions should be stored frozen at -40°C until use.[12] - Use high-quality water (18 MΩ-cm) and mobile phase components to avoid contamination.[12] |
Experimental Protocols
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) for Neomycin Purity
This method is suitable for the separation and quantification of Neomycin B and its impurities, including this compound.[13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with an eluent generator and a pulsed amperometric detector.
-
Strong anion-exchange column (e.g., CarboPac® PA1).
Reagents:
-
Deionized water (18 MΩ-cm resistivity), free of dissolved carbon dioxide and biological contamination.[12]
-
Potassium hydroxide (or sodium hydroxide) eluent, automatically generated to a weak concentration (e.g., 2.40 mM).[12][13]
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared sample and standards.
-
Identify and quantify Neomycin B, this compound, and other impurities based on their retention times and peak areas relative to the standards.
-
Reversed-Phase HPLC with Post-Column Derivatization
This method is an alternative for labs without access to PAD detectors.
Instrumentation:
-
HPLC system with a fluorescence detector.
-
Reversed-phase column (e.g., Lichrosorb RP-2).[11]
-
Post-column reaction module.
Reagents:
-
Mobile Phase: 75 mg/L sodium dodecyl sulphate, 0.5M Na2SO4, and 0.015 M sodium acetate buffer at pH 7.0.[11]
-
Derivatization Reagent: Ortho-phthalaldehyde in the presence of mercaptoethanol.[11]
Procedure:
-
Sample Preparation: Prepare samples as described in the HPAE-IPAD protocol.
-
Chromatographic Conditions:
-
Column: Lichrosorb RP-2.[11]
-
Mobile Phase: As listed above.
-
Flow Rate: As per column manufacturer's recommendation.
-
-
Post-Column Derivatization:
-
The column effluent is mixed with the ortho-phthalaldehyde reagent in the post-column reaction module.
-
-
Detection:
-
The fluorescent iso-indole products are detected by a fluorescence detector.[11]
-
-
Analysis:
-
Quantify the neomycin components based on the fluorescence signal of the derivatized products.
-
Visualizations
Neomycin Mechanism of Action and the Role of its Components
Neomycin, like other aminoglycoside antibiotics, primarily functions by inhibiting protein synthesis in bacteria.[14][15] It binds to the 30S ribosomal subunit, which disrupts the translation process, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death.[3][15] The different components of neomycin (B, C, and A) all interact with the ribosome, but their varying affinities and specific binding orientations may account for their different levels of bioactivity.
Caption: Mechanism of action of Neomycin components on the bacterial ribosome.
Troubleshooting Workflow for Poor Peak Resolution in HPLC
This workflow provides a logical sequence of steps to address the common issue of co-eluting Neomycin B and C peaks.
Caption: Troubleshooting workflow for HPLC peak resolution issues.
References
- 1. Neomycin - Wikipedia [en.wikipedia.org]
- 2. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Neamine - Wikipedia [en.wikipedia.org]
- 5. US3329566A - Process for separating neomycin b from this compound - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC assay for Neomycin sulfate - Chromatography Forum [chromforum.org]
- 9. toku-e.com [toku-e.com]
- 10. Neomycin: microbiological assay or liquid chromatography? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of neomycins A, B and C by high-performance liquid chromatography with post-column reaction detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of neomycin sulfate and impurities using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Side-by-Side Comparison of Neomycin C and Gentamicin Ototoxicity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the ototoxic effects of two commonly used aminoglycoside antibiotics: Neomycin C and Gentamicin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of these compounds, offering detailed insights into their mechanisms of action and the experimental protocols used for their assessment.
Executive Summary
This compound and Gentamicin are both potent broad-spectrum antibiotics, but their clinical use is hampered by significant ototoxic side effects, leading to irreversible hearing loss. This guide reveals that while both drugs induce hair cell death, their ototoxic profiles, underlying molecular mechanisms, and the temporal dynamics of their toxicity differ significantly. Neomycin is generally considered more cochleotoxic, inducing acute hair cell death, whereas Gentamicin is primarily vestibulotoxic with a delayed ototoxic effect.[1][2] These differences are rooted in distinct signaling pathways, providing potential avenues for targeted therapeutic interventions.
Quantitative Data Comparison
The following tables summarize quantitative data from various experimental models, offering a direct comparison of the ototoxic potential of this compound and Gentamicin.
Table 1: In Vitro & Ex Vivo Hair Cell Survival
| Parameter | This compound | Gentamicin | Experimental Model | Source |
| EC50 (Hair Cell Loss) | ~80 µM | ~43.9% loss at 60 mg/mL | Ex vivo rat cochlear explants | [3] |
| Hair Cell Survival | Significant loss at 200 µM (1h) | Little effect at 200 µM (1h), significant loss at 24h | In vivo zebrafish lateral line | [4] |
| IC50 (Cell Viability) | Not specified | ~1.25 mM (UB/OC-2 cells), ~2 mM (HEI-OC1 cells) | In vitro murine auditory cell lines | [5][6] |
Table 2: In Vivo Auditory Brainstem Response (ABR) Threshold Shifts
| Parameter | This compound | Gentamicin | Experimental Model | Source |
| ABR Threshold Shift | Significant increase at 8, 16, 24, and 32 kHz | 30-50 dB increase across frequencies | C57BL/6J mice | [7] |
| ABR Threshold Shift | Not specified | 42 dB loss at 32 kHz after 4 weeks (100 mg/kg/day) | Sprague-Dawley rats | [8] |
| Comparative ABR | High mortality without significant threshold change at tested doses | High mortality without significant threshold change at tested doses | Adult mice | [9][10] |
Note: A direct comparative study of ABR threshold shifts in the same mammalian model was not identified. The data presented are from separate studies and should be interpreted with caution.
Mechanisms of Ototoxicity: A Divergence in Signaling
While both this compound and Gentamicin induce oxidative stress and apoptosis in hair cells, the specific signaling cascades they trigger are distinct.
This compound Ototoxicity: Neomycin's ototoxic effects are characterized by a rapid onset.[4] The primary mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[11] Neomycin also disrupts calcium homeostasis by promoting its flow from the endoplasmic reticulum (ER) to the mitochondria, leading to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[4]
Gentamicin Ototoxicity: In contrast, Gentamicin's ototoxicity manifests with a delay.[4] Its mechanism is linked to the inhibition of the prosurvival PI3K-Akt signaling pathway.[5][12] Gentamicin also induces ER stress and activates the tumor suppressor protein p53, which can trigger apoptosis.[5][12]
These differing pathways are further highlighted by the differential effects of apoptotic regulators. Inhibition of the pro-apoptotic protein Bax protects against Neomycin-induced hair cell death but not against Gentamicin. Conversely, overexpression of the anti-apoptotic protein Bcl2 provides protection from Gentamicin but not Neomycin.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways implicated in this compound and Gentamicin ototoxicity.
Caption: this compound Ototoxicity Signaling Pathway.
Caption: Gentamicin Ototoxicity Signaling Pathway.
Experimental Protocols
A variety of in vitro and in vivo models are utilized to assess the ototoxicity of compounds like this compound and Gentamicin. Below are detailed methodologies for key experiments.
In Vitro Ototoxicity Assay using HEI-OC1 Cells
The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line is a valuable tool for screening ototoxic compounds.[13]
1. Cell Culture:
-
HEI-OC1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) under permissive conditions (33°C, 10% CO2).[6]
-
For experiments, cells are plated in multi-well plates and allowed to adhere.
2. Drug Exposure:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or Gentamicin.
-
Cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).
3. Assessment of Cell Viability:
-
Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
The absorbance is measured spectrophotometrically, and cell viability is expressed as a percentage of the untreated control.
4. Data Analysis:
-
Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxic potential of the compounds.[5]
Caption: Workflow for HEI-OC1 In Vitro Ototoxicity Assay.
Ex Vivo Cochlear Explant Culture
Cochlear explants provide a model that preserves the complex architecture of the organ of Corti.[14][15]
1. Dissection:
-
Cochleae are dissected from neonatal rodents (e.g., postnatal day 3-5 mice or rats) in a sterile environment.[16][17]
-
The organ of Corti is carefully separated from the surrounding tissues.
2. Culture:
-
The explants are placed on a supportive matrix (e.g., collagen gel) in a culture dish containing serum-free medium.[14][16]
-
The cultures are maintained in an incubator at 37°C with 5% CO2.
3. Drug Treatment:
-
After an initial stabilization period, the culture medium is replaced with medium containing the test compounds (this compound or Gentamicin) at various concentrations.
-
Explants are incubated for a defined duration.
4. Hair Cell Quantification:
-
Following treatment, the explants are fixed and stained with fluorescent markers for hair cells (e.g., anti-myosin VIIa antibody) and nuclei (e.g., DAPI).
-
The number of surviving inner and outer hair cells is counted under a fluorescence microscope.
5. Data Analysis:
-
Hair cell survival is expressed as a percentage of control (untreated) explants.
-
Dose-response curves are generated to determine the EC50 for hair cell loss.
Caption: Workflow for Ex Vivo Cochlear Explant Assay.
In Vivo Auditory Brainstem Response (ABR) Measurement
ABR is a non-invasive electrophysiological method to assess hearing function in animal models.
1. Animal Preparation:
-
The animal (e.g., mouse or rat) is anesthetized.
-
Subdermal needle electrodes are placed at the vertex (active), behind the test ear (reference), and on the back or contralateral ear (ground).
2. Sound Stimulation:
-
Acoustic stimuli (clicks or pure tones at various frequencies) are delivered to the test ear via a speaker.
-
The intensity of the stimuli is varied in descending steps.
3. Recording:
-
The electrical responses from the auditory nerve and brainstem are recorded and amplified.
-
Multiple responses are averaged to improve the signal-to-noise ratio.
4. Threshold Determination:
-
The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible and reproducible waveform.
-
Threshold shifts are calculated by comparing post-treatment thresholds to baseline measurements.
Caption: Workflow for In Vivo ABR Measurement.
Conclusion
The data presented in this guide underscore the distinct ototoxic profiles of this compound and Gentamicin. This compound exhibits a more potent and acute cochleotoxicity, primarily mediated by the JNK signaling pathway. In contrast, Gentamicin's ototoxicity is characterized by a delayed onset and is linked to the inhibition of the PI3K-Akt pathway and induction of ER stress. These fundamental differences in their mechanisms of action present unique opportunities for the development of targeted otoprotective strategies. For researchers and drug development professionals, understanding these nuances is critical for designing safer aminoglycoside antibiotics and for developing effective interventions to mitigate the debilitating side effects of these otherwise essential medicines.
References
- 1. Aminoglycosides-Related Ototoxicity: Mechanisms, Risk Factors, and Prevention in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening Mammalian Cochlear Hair Cells to Identify Critical Processes in Aminoglycoside-Mediated Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turnerscientific.com [turnerscientific.com]
- 15. in vitro / ex vivo assays (explants) - Cilcare [cilcare.com]
- 16. Cisplatin ototoxicity in rat cochlear organotypic cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organotypic Culture of Neonatal Murine Inner Ear Explants - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Neomycin C and Other Antibiotics: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cross-resistance profiles between Neomycin C and other clinically relevant antibiotics. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the development of resistance to this compound and the subsequent impact on susceptibility to other antimicrobial agents. The information presented herein is crucial for understanding the implications of neomycin usage and for the development of novel therapeutic strategies to combat antibiotic resistance.
Key Findings on this compound Cross-Resistance
Exposure of various bacterial species to this compound can lead to the development of cross-resistance, primarily to other aminoglycoside antibiotics. This phenomenon is largely attributed to the enzymatic modification of the antibiotics by aminoglycoside-modifying enzymes (AMEs), which prevents the drug from binding to its ribosomal target.
Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from studies on Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus after the induction of resistance to neomycin.
Table 1: MIC (µg/mL) of Various Antibiotics Against Neomycin-Susceptible and Neomycin-Resistant Pseudomonas aeruginosa
| Antibiotic | Strain IID1130 (Neomycin-Susceptible)[1][2] | Strain IID1130 (Neomycin-Adapted)[1][2] |
| Neomycin | 4 | >2048 |
| Gentamicin | 2 | 64 |
| Amikacin | 4 | 64 |
Table 2: MIC (µg/mL) of Various Antibiotics Against Neomycin-Susceptible and Neomycin-Resistant Escherichia coli
| Antibiotic | E. coli K-12 (Neomycin-Susceptible)[3] | E. coli with Plasmidic Amikacin Resistance (also resistant to Neomycin and Kanamycin)[3] |
| Neomycin | 2 | >128 |
| Kanamycin | 2 | >128 |
| Amikacin | 1 | 64 |
Table 3: MIC (µg/mL) of Various Antibiotics Against Neomycin-Susceptible and Neomycin-Resistant Staphylococcus epidermidis
Note: Data for this compound was not explicitly available in the reviewed literature for a direct comparison in a neomycin-resistant S. epidermidis strain. The table below shows cross-resistance patterns in a gentamicin-resistant strain, which often shares resistance mechanisms with neomycin.
| Antibiotic | S. epidermidis (Gentamicin-Susceptible) | S. epidermidis (Gentamicin-Resistant) |
| Gentamicin | 0.5 | >128 |
| Neomycin | 1 | >128 |
| Kanamycin | 2 | >128 |
| Tobramycin | 0.25 | >128 |
Experimental Protocols
Induction of Antibiotic Resistance via Serial Passage
This protocol describes a common method for inducing antibiotic resistance in a bacterial strain in a laboratory setting.[4][5]
Objective: To select for and isolate bacterial variants with increased resistance to a specific antibiotic through repeated exposure.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Appropriate solid growth medium (e.g., Mueller-Hinton Agar)
-
Antibiotic stock solution of known concentration
-
Sterile culture tubes and Petri dishes
-
Incubator
-
Spectrophotometer or McFarland standards for inoculum standardization
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the antibiotic for the parental bacterial strain using a standard method such as broth microdilution.
-
Preparation of Sub-MIC Culture: Inoculate a tube of liquid medium containing the antibiotic at a concentration of 0.5x the initial MIC with a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Incubation: Incubate the culture under appropriate conditions (e.g., 37°C with shaking) for 18-24 hours.
-
Serial Passage: a. After incubation, take an aliquot from the tube with the highest concentration of antibiotic that still shows bacterial growth. b. Use this aliquot to inoculate a new series of tubes containing fresh liquid medium with a two-fold serial dilution of the antibiotic, starting from the concentration in the previous day's growth tube.
-
Repeat Passages: Repeat the incubation and serial passage steps daily for a predetermined number of days (e.g., 21-30 days) or until a significant increase in the MIC is observed.
-
Isolation of Resistant Strains: After the final passage, streak a sample from the culture grown in the highest antibiotic concentration onto an antibiotic-free agar plate to obtain isolated colonies.
-
Confirmation of Resistance: Pick individual colonies and determine their MIC to confirm the resistant phenotype.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antibiotic against a bacterial strain.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution Series: Prepare a two-fold serial dilution of the antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing only broth).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Mechanisms of Cross-Resistance and Signaling Pathways
The primary mechanism of cross-resistance among aminoglycosides is the enzymatic inactivation of the antibiotic by AMEs. These enzymes are often encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacteria.[6][7] One of the most common AMEs conferring resistance to neomycin is aminoglycoside 3'-phosphotransferase (APH(3')).
Enzymatic Inactivation of this compound
The APH(3') enzyme catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the neosamine ring of this compound. This modification prevents the antibiotic from binding to the 16S rRNA of the bacterial ribosome, thereby rendering it ineffective.
Caption: Enzymatic Inactivation of this compound by APH(3').
Regulation of Aminoglycoside Resistance Gene Expression
The expression of AME genes can be regulated. For instance, in Pseudomonas aeruginosa, the expression of the aph(3')-IIb gene, which confers resistance to neomycin and kanamycin, is positively regulated by the AraC-type transcriptional regulator HpaA.[8] The hpaA gene is located upstream of the aph(3')-IIb gene and they form an operon. The presence of an inducer molecule, such as 4-hydroxyphenylacetic acid (4-HPA), can activate HpaA, leading to increased expression of the resistance gene.
Caption: Regulation of aph(3')-IIb Gene Expression.
Conclusion
The development of resistance to this compound is a significant concern due to the high potential for cross-resistance to other critical aminoglycoside antibiotics. The data presented in this guide highlights the importance of prudent antibiotic use and the need for continuous research into novel antimicrobial agents and strategies to overcome existing resistance mechanisms. Understanding the molecular basis of resistance, including the enzymatic pathways and their regulation, is fundamental to the development of next-generation therapeutics that can evade these resistance mechanisms.
References
- 1. karger.com [karger.com]
- 2. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic background of neomycin resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. aph(3′)-IIb, a Gene Encoding an Aminoglycoside-Modifying Enzyme, Is under the Positive Control of Surrogate Regulator HpaA - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Purity of Neomycin C for Experimental Use: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for verifying the purity of Neomycin C, a widely used aminoglycoside antibiotic. It also compares its performance with two other common aminoglycosides, Gentamicin and Kanamycin, supported by experimental data and detailed protocols.
Purity Profile Comparison: this compound vs. Alternatives
Table 1: Comparison of Purity and Key Impurities of this compound, Gentamicin, and Kanamycin
| Feature | This compound | Gentamicin | Kanamycin |
| Typical Purity (%) | ≥ 95% | ≥ 90% (for Gentamicin C complex) | ≥ 98% |
| Common Impurities | Neomycin B, Neamine (Neomycin A), Paromamine | Gentamicin C1, C1a, C2, C2a, C2b | Kanamycin B, Kanamycin C, Kanamycin X |
| Analytical Method | HPLC with Pulsed Amperometric Detection (PAD) or pre-column derivatization with UV/Fluorescence detection | HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) | HPLC with pre-column derivatization and Fluorescence detection |
Note: The typical purity and impurity profiles can vary between manufacturers and batches. The data presented here are representative values based on available analytical methods.
Performance Comparison: In Vitro Antibacterial Activity
The primary function of this compound and its alternatives is their antibacterial activity. The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's potency against a specific microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) Data for Neomycin, Gentamicin, and Kanamycin against Escherichia coli
| Antibiotic | E. coli Strain | MIC (µg/mL) | Reference |
| Neomycin | K-12 | Not specified | [1] |
| Gentamicin | O157:H7 | 1 - 64 | [2] |
| Kanamycin | K-12 | Not specified | |
| Netilmicin (related aminoglycoside) | 1.4 (for 2-log decrease in CSF) | [3] |
Note: MIC values can be highly strain-dependent and vary based on the experimental conditions. The data above is illustrative and highlights the need for specific testing against the bacterial strain of interest in your research. A study on gentamicin-resistant Enterobacteriaceae showed resistance rates of 29.2% for neomycin and 58.3% for kanamycin, indicating potential cross-resistance.
Experimental Protocols for Purity Verification
Accurate determination of this compound purity relies on validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) for this compound Purity
This method utilizes a reversed-phase HPLC system with a suitable detector to separate and quantify this compound and its related impurities.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a C18 column with a mobile phase that allows for the resolution of this compound from its impurities. Detection is often carried out using a Charged Aerosol Detector (CAD) or after pre-column derivatization with a UV or fluorescence detector, as aminoglycosides lack a strong native chromophore.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in deionized water.
-
Accurately weigh and dissolve the this compound sample to be tested in deionized water to achieve the same concentration.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of Solvent A (0.2 M Trifluoroacetic Acid in water) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detector: Charged Aerosol Detector (CAD) or UV detector at 330 nm after pre-column derivatization with o-phthalaldehyde (OPA).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Determine the percentage purity by dividing the concentration of this compound by the initial sample concentration and multiplying by 100.
-
Identify and quantify impurities by their relative retention times and peak areas.
-
Thin-Layer Chromatography (TLC) for this compound Purity
TLC is a simpler, semi-quantitative method that can be used for rapid purity assessment and identification of major impurities.
Principle: The this compound sample is spotted on a TLC plate coated with silica gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The separated spots are visualized using a suitable reagent.
Experimental Protocol:
-
Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.
-
Sample and Standard Application:
-
Dissolve the this compound sample and reference standard in water to a concentration of 10 mg/mL.
-
Apply 2 µL of each solution as separate spots on the TLC plate.
-
-
Development:
-
Prepare the mobile phase consisting of a mixture of chloroform, methanol, and ammonium hydroxide (2:2:1, v/v/v).
-
Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.
-
-
Visualization:
-
After development, dry the plate.
-
Spray the plate with a 1% ninhydrin solution in ethanol and heat at 105°C for 5-10 minutes.
-
-
Analysis:
-
Compare the Rf values and the intensity of the principal spot in the sample chromatogram with that of the standard.
-
Observe any secondary spots in the sample lane, which indicate the presence of impurities.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in purity verification and the mechanism of action of aminoglycoside antibiotics, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Neomycin C
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Neomycin C, a potent aminoglycoside antibiotic. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. Neomycin is classified as a substance that may cause allergic skin reactions and is suspected of damaging the unborn child.[1] It may also cause damage to organs, specifically the kidneys and inner ear, through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves; nitrile rubber is a suitable material.[2] Always inspect gloves before use and use proper glove removal techniques to avoid skin contact.[2]
-
Lab Coat: A work uniform or laboratory coat is necessary to protect the skin and body.[1]
-
Eye Protection: Use safety glasses or goggles to prevent eye contact with dust particles.[1]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder form, wear respiratory protection.[3]
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical attention.[1]
-
Eye Contact: Rinse eyes thoroughly with plenty of water. If irritation develops and persists, seek medical attention.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[1]
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and get immediate medical attention.[1][2]
Step-by-Step Disposal Protocol
This compound and its containers must be treated as hazardous waste and disposed of accordingly.[4] It is crucial to prevent its release into the environment as it is harmful to aquatic life with long-lasting effects.[2] Under no circumstances should this compound be disposed of down the drain or into the sewer system. [2][5]
-
Segregation and Collection:
-
Collect waste this compound, including surplus or non-recyclable products, in its original container or a clearly labeled, suitable, and closed container.[2]
-
Do not mix this compound waste with other waste streams.
-
-
Container Management:
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed professional waste disposal company to handle the disposal of this compound.[2]
-
Inform the disposal company of the nature of the waste. Neomycin is classified for transport with the UN number 3077 as an environmentally hazardous substance, solid, N.O.S. (Neomycin, sulfate (salt)).[1][5]
-
-
Recommended Disposal Method:
-
Spill Management:
Quantitative Data
No specific quantitative data for disposal, such as concentration limits for drain disposal (which is prohibited) or specific parameters for inactivation, are available in the reviewed safety data sheets. The primary directive is to treat all concentrations of this compound waste as hazardous and to engage professional disposal services.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Neomycin C
Neomycin C and its sulfate salt are potent antibiotics that require careful handling in a laboratory setting to avoid potential health risks, including allergic skin reactions, respiratory sensitization, and potential damage to the unborn child and organs like the kidneys and inner ear through prolonged or repeated exposure.[1] Adherence to strict safety protocols is crucial for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), procedural guidance, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety glasses with side shields or goggles | Essential for all procedures. A faceshield should be worn in addition to goggles if there is a risk of splashes or generating dusts, mists, or aerosols.[1] |
| Skin/Body | Laboratory coat or work uniform | Should be long-sleeved and fully buttoned to protect skin and personal clothing.[1] |
| Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals.[2][3][4] Always check the manufacturer's glove compatibility data. Double gloving is recommended when handling hazardous drugs.[5] | |
| Respiratory | NIOSH-approved respirator | Required when engineering controls such as fume hoods or local exhaust ventilation are not sufficient to maintain exposure below recommended limits, or when there is a potential for generating dust.[1][6] |
Experimental Workflow for Handling this compound
Proper workflow is critical to ensure safety and prevent contamination. The following diagram outlines the key steps for handling this compound in a laboratory environment.
Caption: Procedural Workflow for Handling this compound.
Procedural Guidance for Handling this compound
1. Engineering Controls and Work Area Setup:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a designated containment area with local exhaust ventilation.[1][7]
-
Ensure that an eye wash station and safety shower are readily accessible.[1][8]
-
Minimize dust generation and accumulation.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling this compound, put on a lab coat, followed by safety goggles and a face shield if necessary.
-
Next, don the appropriate respirator if required by your institution's safety assessment.
-
Finally, put on two pairs of chemical-resistant gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[5]
3. Handling and Experimental Procedures:
-
When weighing the solid form, do so carefully to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Avoid all contact with skin and eyes.[9] Do not ingest or inhale.[1][10]
4. Doffing Personal Protective Equipment (PPE):
-
Remove PPE in an order that minimizes the risk of contamination.
-
First, remove the outer pair of gloves.
-
Then, remove the face shield (if used) and goggles, followed by the lab coat.
-
Remove the inner pair of gloves.
-
Finally, remove your respirator if one was used.
-
Wash your hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and potential harm to human health.[11]
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated PPE (gloves, disposable lab coats), and empty containers, should be collected in a clearly labeled, sealed container for hazardous chemical waste.[1][12]
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated, sealed, and clearly labeled container for hazardous chemical waste.[11] Do not pour this compound solutions down the drain.[9][13]
-
Decontamination: All work surfaces and equipment should be thoroughly decontaminated after use.
-
Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of chemical and antibiotic waste.[11][12] Some institutions may require specific treatments, such as incineration for antibiotic waste.[12] Contaminated packaging should be disposed of as unused product unless otherwise specified.[1]
References
- 1. merck.com [merck.com]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. osha.gov [osha.gov]
- 6. merck.com [merck.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. toku-e.com [toku-e.com]
- 10. fishersci.com [fishersci.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
